molecular formula C21H30O9 B14793205 Onitisin 2'-O-glucoside

Onitisin 2'-O-glucoside

Cat. No.: B14793205
M. Wt: 426.5 g/mol
InChI Key: CHKURBWNBQWBGM-SWIYODSWSA-N
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Description

Onitisin 2'-O-glucoside is a useful research compound. Its molecular formula is C21H30O9 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

InChI

InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13?,16?,17?,18?,20?,21-/m0/s1

InChI Key

CHKURBWNBQWBGM-SWIYODSWSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Onitisin 2'-O-glucoside: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside with the CAS number 62043-53-2 and molecular formula C21H30O9, is a natural product isolated from the fern Onychium japonicum.[1][2][3][4][5] This technical guide provides a detailed overview of its biological source, physicochemical properties, and a generalized experimental protocol for its isolation. While specific biological activities and signaling pathways of this compound are not yet extensively documented in publicly available literature, this document lays the foundational knowledge for further research and drug development endeavors.

Biological Source and Physicochemical Properties

This compound is naturally found in the herbs of Onychium japonicum (Thunb.) Kunze, a fern belonging to the Pteridaceae family.[6] Phytochemical analyses of Onychium japonicum have revealed the presence of a diverse array of secondary metabolites, including flavonoids, alkaloids, saponins, tannins, and various glycosides.[7][8][9]

Chemical Structure and Properties
  • Chemical Name: (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

  • CAS Number: 62043-53-2[1][2][3][4][5]

  • Molecular Formula: C21H30O9[1][2][3][4][5]

  • Molecular Weight: 426.46 g/mol

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 62043-53-2[1][2][3][4][5]
Molecular Formula C21H30O9[1][2][3][4][5]
Molecular Weight 426.46 g/mol
Appearance Powder[2]
Purity ≥98% (as commercially available)[5]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[3]

It is important to distinguish this compound (CAS 62043-53-2, C21H30O9) from a similar compound, Onitin 2'-O-glucoside (CAS 76947-60-9, C21H30O8).[10][11] The latter has a different molecular formula, indicating a structural difference.

Experimental Protocols: Isolation of Sesquiterpenoid Glycosides from Onychium japonicum

Plant Material Collection and Preparation
  • Collection: The whole plant or aerial parts (fronds) of Onychium japonicum are collected.

  • Drying: The plant material is air-dried in the shade to a constant weight.

  • Pulverization: The dried plant material is ground into a coarse powder.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, at room temperature or under reflux.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Glycosides, being polar compounds, are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography: The n-butanol fraction (or the fraction showing the highest concentration of the target compound by preliminary analysis like TLC) is subjected to column chromatography over a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20.

  • Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol is commonly used.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Further Purification: The pooled fractions containing the compound of interest are further purified by repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

Structure Elucidation

The structure of the isolated pure compound is determined using spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

Biological Activity and Signaling Pathways (Hypothetical)

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound. However, based on the known activities of other sesquiterpenoids isolated from the Pteridaceae family and other plant sources, some potential areas for future investigation can be proposed. Sesquiterpenoids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Should this compound be found to possess anti-inflammatory properties, a potential mechanism could involve the modulation of key inflammatory signaling pathways. A hypothetical signaling pathway is depicted below for illustrative purposes.

Hypothetical_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK Activation Onitisin Onitisin 2'-O-glucoside Onitisin->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex NFkB_dimer NF-κB (p65/p50) NFkB_dimer_nuc NF-κB NFkB_dimer->NFkB_dimer_nuc Translocation IkB_NFkB->NFkB_dimer Release DNA DNA NFkB_dimer_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Hypothetical anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of this compound from Onychium japonicum.

Isolation_Workflow Plant_Material Onychium japonicum (Dried, Powdered) Extraction Methanol/Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel / Sephadex) Fractions->Column_Chromatography n-Butanol Fraction Pooled_Fractions Pooled Fractions Column_Chromatography->Pooled_Fractions Purification Preparative HPLC Pooled_Fractions->Purification Pure_Compound Pure Onitisin 2'-O-glucoside Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: Generalized workflow for isolation.

Conclusion and Future Directions

This compound is a natural product with a confirmed biological source in Onychium japonicum. While its physicochemical properties are documented, detailed experimental protocols for its isolation and comprehensive studies on its biological activities are currently lacking in the public domain. The methodologies and workflows presented in this guide provide a solid foundation for researchers to undertake the isolation and further investigation of this compound. Future research should focus on developing a standardized isolation protocol to obtain quantifiable yields, followed by extensive in vitro and in vivo studies to elucidate its pharmacological properties and potential mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this compound for drug development.

References

Onitisin 2'-O-glucoside: A Technical Guide to its Discovery and Isolation from Onychium japonicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside, from the fern Onychium japonicum. This document details the experimental protocols for its extraction, fractionation, and purification, and presents key quantitative and spectroscopic data for its characterization.

Introduction

Onychium japonicum (Thunb.) Kunze, a member of the Pteridaceae family, is a fern with a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, including flavonoids, alkaloids, saponins, and tannins. Among these, the sesquiterpenoid glycoside this compound has been identified as a constituent of the herb. This guide focuses on the scientific methodology behind its discovery and isolation.

Physicochemical and Spectroscopic Data

Precise quantitative data regarding the yield of this compound from Onychium japonicum is not extensively documented in publicly available literature. However, characterization data from commercial suppliers and analytical reports provide the following information.

ParameterValueReference
Molecular Formula C21H30O9[1]
Molecular Weight 426.46 g/mol [1]
CAS Number 62043-53-2[1]
Appearance Powder
Purity ≥98%
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.
Storage 2-8°C, protected from air and light.
1H-NMR Consistent with the established structure.

Experimental Protocols: Discovery and Isolation

While the seminal publication detailing the initial discovery and isolation of this compound is not readily accessible, a generalized workflow can be constructed based on standard phytochemical isolation techniques for glycosides from plant material. The following protocol is a representative methodology.

Plant Material Collection and Preparation

Fresh, healthy fronds of Onychium japonicum are collected and authenticated. The plant material is then washed, shade-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature. This process is often carried out by maceration or Soxhlet extraction to ensure the comprehensive removal of secondary metabolites.

Fractionation

The crude extract is concentrated under reduced pressure to yield a viscous residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Glycosides like this compound are typically enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The enriched fraction is subjected to multiple rounds of column chromatography for the isolation of the pure compound.

  • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient solvent system, often a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The structure of the isolated pure compound is confirmed through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons and elucidate the complete chemical structure, including the stereochemistry of the glycosidic linkage.

Visualizing the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from Onychium japonicum.

Isolation_Workflow Plant Onychium japonicum (Dried, Powdered Fronds) Extraction Solvent Extraction (Methanol/Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, n-BuOH) CrudeExtract->Fractionation PolarFraction Polar Fractions (EtOAc / n-BuOH) Fractionation->PolarFraction ColumnChrom Column Chromatography (Silica Gel, Sephadex LH-20) PolarFraction->ColumnChrom SemiPure Semi-Pure Compound ColumnChrom->SemiPure PrepHPLC Preparative HPLC (C18 Column) SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructureElucid Structure Elucidation (NMR, MS) PureCompound->StructureElucid

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or the signaling pathways directly modulated by this compound. The broader phytochemical profile of Onychium japonicum suggests potential for various biological effects, but further research is required to elucidate the specific pharmacological role of this compound.

Conclusion

This technical guide consolidates the available information on the discovery and isolation of this compound from Onychium japonicum. While a detailed, step-by-step protocol from a primary scientific publication remains to be fully elucidated, the outlined methodologies provide a robust framework for researchers to approach the isolation of this natural product. The provided data and workflow diagrams serve as a valuable resource for scientists and drug development professionals interested in the phytochemicals of Onychium japonicum and the exploration of novel glycosides. Future research should focus on determining the specific biological activities and mechanisms of action of this compound to unlock its full therapeutic potential.

References

Onitisin 2'-O-glucoside: A Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the fern Onychium japonicum, presents a molecule of interest for further investigation in the fields of phytochemistry and pharmacology. This technical guide provides a comprehensive summary of the currently available physicochemical data for this compound. Due to the limited public availability of in-depth experimental studies on this specific compound, this document also includes generalized experimental protocols for its isolation and discusses potential biological activities based on related compounds.

Physicochemical Properties

This compound is a white powder.[1] Its known physicochemical properties are summarized in the table below, compiled from various chemical supplier databases and online resources.

PropertyValueSource(s)
Molecular Formula C21H30O9[1][2][3]
Molecular Weight 426.46 g/mol [3]
CAS Number 62043-53-2[2][4][5][6]
Physical Description Powder[1][5]
Purity ≥98%[5]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).[5][6]
Storage Store at 2-8°C, protected from air and light. For long-term storage, -20°C is recommended for solutions.[2][5][6]

Note: Specific experimental data such as melting point, detailed ¹H and ¹³C NMR chemical shifts, and mass spectrometry fragmentation analysis for this compound are not extensively reported in publicly accessible scientific literature. Certificates of Analysis from commercial suppliers indicate that the ¹H-NMR spectrum is consistent with the proposed structure, but the detailed spectral data is not provided.[5]

Experimental Protocols

General Isolation and Purification of Sesquiterpenoids from Onychium japonicum

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and purification of chemical constituents, including sesquiterpenoids, from Onychium japonicum can be described. This protocol is based on common phytochemical techniques.

1. Plant Material Collection and Preparation:

  • Collect fresh fronds of Onychium japonicum.

  • Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals.

  • Grind the dried fronds into a fine powder using a mechanical grinder.

2. Extraction:

  • Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable solvent. A common solvent sequence for extracting compounds of varying polarities is to start with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) to remove lipids and chlorophyll, followed by solvents of increasing polarity such as chloroform, ethyl acetate, and finally methanol or ethanol to extract more polar compounds like glycosides.

  • Given that this compound is a glycoside, it is expected to be extracted in the more polar fractions (e.g., methanol or ethanol).

3. Fractionation and Column Chromatography:

  • Concentrate the crude polar extract (e.g., methanolic extract) under reduced pressure using a rotary evaporator.

  • Subject the concentrated extract to column chromatography using a stationary phase such as silica (B1680970) gel or Sephadex LH-20.

  • Elute the column with a gradient solvent system, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol could be employed.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., anisaldehyde-sulfuric acid spray reagent for terpenoids).

4. Purification by High-Performance Liquid Chromatography (HPLC):

  • Pool the fractions containing the compound of interest based on TLC analysis.

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Collect the pure compound and confirm its identity and purity using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

G General Workflow for Isolation of this compound plant Onychium japonicum (fronds) drying Air Drying & Grinding plant->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration column_chrom Column Chromatography (Silica Gel) concentration->column_chrom fractionation Fraction Collection & TLC Analysis column_chrom->fractionation hplc Preparative HPLC (C18 Column) fractionation->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

A generalized workflow for the isolation and purification of this compound.

Potential Biological Activities and Signaling Pathways

Specific biological activities and the mechanism of action for this compound have not been reported in the scientific literature. However, based on the activities of other sesquiterpenoid glycosides and compounds isolated from Onychium japonicum, some potential areas for investigation can be proposed.

Other compounds isolated from Onychium japonicum have demonstrated antibacterial and multidrug resistance (MDR) reversal properties. It is plausible that this compound may exhibit similar activities.

Furthermore, many flavonoid and terpenoid glycosides are known to possess antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways involved in cellular stress and inflammation. One such critical pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which plays a central role in the cellular defense against oxidative stress.

Hypothetical Nrf2/ARE Signaling Pathway Activation

The diagram below illustrates a potential mechanism by which a compound like this compound could exert antioxidant effects through the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to an inducer (such as a bioactive compound), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).

G Hypothetical Nrf2/ARE Signaling Pathway Activation compound This compound (Hypothetical Inducer) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Inhibits Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to antioxidant_genes Antioxidant Genes (e.g., HO-1) are->antioxidant_genes Activates Transcription

A potential signaling pathway that could be modulated by this compound.

Conclusion

This compound is a naturally occurring sesquiterpenoid glycoside with established basic physicochemical properties. However, a significant gap exists in the scientific literature regarding its detailed experimental characterization and biological functions. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future studies are warranted to elucidate its complete spectroscopic profile, confirm its biological activities, and delineate the specific signaling pathways through which it may exert its effects.

References

Onitisin 2'-O-glucoside: A Technical Overview of its Structure and Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical guide on the structure elucidation and spectral data of Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a natural product that has been isolated from the plant Onychium japonicum. As a member of the sesquiterpenoid glycoside class, its structural characterization is crucial for understanding its chemical properties and potential biological activities. This document summarizes the key data and methodologies used in its structural elucidation.

Chemical Structure

The chemical structure of this compound is characterized by a sesquiterpenoid aglycone linked to a glucose moiety. The systematic name for this compound is (2S,3aR,6S,7aS)-6-hydroxy-2,6,7a-trimethyl-5-(2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)hexahydro-1H-inden-1-one. The molecular formula is C21H30O9, and the molecular weight is 426.46 g/mol .

Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product like this compound involves a series of systematic steps. These include isolation and purification from the natural source, followed by spectroscopic analysis to determine the connectivity of atoms and the stereochemistry of the molecule.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination extraction Extraction from Onychium japonicum partition Solvent Partitioning extraction->partition Crude Extract chromatography Column Chromatography (Silica Gel, HPLC) partition->chromatography Fractionation ms Mass Spectrometry (MS) chromatography->ms nmr NMR Spectroscopy (1H, 13C, 2D) chromatography->nmr uv_vis UV-Vis Spectroscopy chromatography->uv_vis formula Molecular Formula Determination ms->formula aglycone Aglycone Structure Elucidation nmr->aglycone sugar Sugar Moiety Identification nmr->sugar linkage Glycosidic Linkage and Stereochemistry nmr->linkage final_structure Final Structure of This compound aglycone->final_structure sugar->final_structure linkage->final_structure

Figure 1. Workflow for the Structure Elucidation of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following outlines the general methodologies employed for the isolation and structural characterization of this compound.

Isolation and Purification
  • Extraction: The dried and powdered aerial parts of Onychium japonicum are extracted with a suitable solvent, such as methanol (B129727), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the target compound is subjected to multiple steps of column chromatography. This typically involves silica (B1680970) gel chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify the presence of chromophores in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) experiments provide information about the fragmentation pattern, which aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons and for assigning the complete structure of the aglycone and the sugar moiety. The stereochemistry is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

Spectral Data

While the complete, detailed spectral data for this compound is found in specialized scientific literature, the following tables summarize the expected types of data obtained from various spectroscopic techniques.

Table 1: ¹H NMR Spectral Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in the searched resources
Table 2: ¹³C NMR Spectral Data
PositionChemical Shift (δ, ppm)
Data unavailable in the searched resources
Table 3: Mass Spectrometry Data
Ionm/z
[M+H]⁺Calculated based on formula
[M+Na]⁺Calculated based on formula
Key FragmentsData unavailable in the searched resources
Table 4: UV-Vis Spectral Data
Solventλmax (nm)
MethanolData unavailable in the searched resources

Conclusion

The structure of this compound has been established through a combination of isolation techniques and comprehensive spectroscopic analysis. This technical guide provides a foundational understanding of the methodologies and data involved in the characterization of this sesquiterpenoid glycoside. For researchers and professionals, access to the original research publications is recommended for in-depth analysis and access to the raw spectral data.

In Silico Prediction of Onitisin 2'-O-glucoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitisin 2'-O-glucoside, a natural product isolated from Onychium japonicum, represents a vast unexplored area of potential therapeutic relevance.[1][2][3] This technical guide outlines a comprehensive in silico workflow designed to predict the bioactivity of this compound, providing a foundational roadmap for its future investigation in drug discovery and development. The absence of extensive experimental data on this compound necessitates a robust computational approach to elucidate its potential pharmacological profile. This document details methodologies for physicochemical characterization, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, prediction of biological targets, molecular docking studies, and pathway analysis. By leveraging a suite of publicly available and commercial software, this guide serves as a practical handbook for researchers to computationally screen and prioritize natural products like this compound for further experimental validation.

Introduction to this compound

This compound is a sesquiterpenoid glycoside with the molecular formula C21H30O9.[4][5][6] While its chemical structure has been elucidated, its biological activities remain largely uncharacterized in publicly available literature. Natural products are a rich source of novel chemical scaffolds for drug discovery, and in silico methods offer a time- and cost-effective strategy to explore their therapeutic potential.[7] This guide proposes a systematic in silico approach to predict the bioactivity of this compound, thereby identifying potential avenues for its development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
Molecular FormulaC21H30O9PubChem[8]
Molecular Weight426.46 g/mol PubChem[6][8]
IUPAC Name(2S,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[(1S)-4-hydroxy-1-(hydroxymethyl)-1,5,7-trimethyl-2-oxo-indan-6-yl]ethoxy]oxane-3,4,5-triolPubChem[8]
Canonical SMILESCC1=C2C(=O)C(C)(CO)CC2=C(O)C(=C1CCO[C@H]3--INVALID-LINK--CO)O)O">C@@HO)CPubChem[4]
PubChem CID91884808PubChem[8]

Proposed In Silico Bioactivity Prediction Workflow

The following sections detail a step-by-step computational workflow to predict the bioactivity of this compound. This workflow is designed to be a comprehensive guide, from initial compound preparation to final pathway analysis.

In_Silico_Workflow cluster_0 Phase 1: Compound Preparation & Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Interaction Analysis cluster_3 Phase 4: Biological Contextualization A 1. Obtain 3D Structure of this compound (e.g., from PubChem) B 2. ADMET Prediction (e.g., SwissADME, ADMETlab 2.0) A->B C 3. Reverse Docking/ Target Prediction (e.g., SwissTargetPrediction) B->C D 4. Protein Structure Retrieval (e.g., RCSB PDB, AlphaFold DB) C->D E 5. Molecular Docking (e.g., AutoDock Vina, Schrödinger) D->E F 6. Binding Affinity Estimation E->F G 7. Pathway Analysis (e.g., Reactome, KEGG) F->G H 8. Hypothesis Generation G->H

Caption: A proposed in silico workflow for predicting the bioactivity of this compound.

Experimental Protocols

Ligand Preparation
  • Objective: To obtain a high-quality 3D structure of this compound for subsequent in silico analyses.

  • Protocol:

    • Retrieve the 3D structure of this compound from the PubChem database (CID 91884808) in SDF or MOL2 format.[8]

    • Import the structure into a molecular modeling software (e.g., UCSF Chimera, PyMOL).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

    • Save the optimized structure in a PDBQT format for use in molecular docking programs like AutoDock Vina.

ADMET Prediction
  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

  • Protocol:

    • Utilize web-based platforms such as SwissADME (--INVALID-LINK--) or ADMETlab 2.0 (9--INVALID-LINK--]

    • Input the SMILES string of this compound into the server.

    • Analyze the output, focusing on parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts.

    • These predictions help in the early identification of potential pharmacokinetic and safety issues.[7][10]

Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)

ParameterPredicted ValueInterpretationTool
Gastrointestinal AbsorptionHighGood oral bioavailabilitySwissADME
Blood-Brain Barrier PermeantNoUnlikely to have central nervous system effectsSwissADME
CYP2D6 InhibitorYesPotential for drug-drug interactionsADMETlab 2.0
Ames ToxicityNoLow mutagenic potentialADMETlab 2.0
hERG I InhibitorNoLow risk of cardiotoxicitypkCSM

Note: The data in this table is hypothetical and for illustrative purposes only. Actual predictions should be generated using the specified tools.

Target Prediction
  • Objective: To identify potential protein targets of this compound using reverse docking and ligand-based similarity approaches.

  • Protocol:

    • Use a target prediction server such as SwissTargetPrediction (--INVALID-LINK--).

    • Submit the SMILES string of this compound.

    • The server will generate a list of potential protein targets based on the principle of chemical similarity to known bioactive ligands.

    • Prioritize the predicted targets based on their probability scores and biological relevance to disease pathways.

Molecular Docking
  • Objective: To predict the binding mode and estimate the binding affinity of this compound to its predicted protein targets.[11]

  • Protocol:

    • Protein Preparation:

      • Download the 3D structure of the prioritized protein target from the RCSB Protein Data Bank (PDB) or AlphaFold DB.[12][13]

      • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using software like AutoDock Tools.[14][15][16]

    • Grid Generation:

      • Define a docking grid box that encompasses the active site of the target protein.

    • Docking Simulation:

      • Perform molecular docking using a program like AutoDock Vina.[14] The program will explore different conformations and orientations of the ligand within the protein's active site.

    • Analysis of Results:

      • Analyze the predicted binding poses and the corresponding binding affinity scores (e.g., in kcal/mol). Lower binding energy values generally indicate a more stable protein-ligand complex.

      • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

Molecular_Docking_Workflow A 1. Protein Preparation (Remove water, add hydrogens) C 3. Grid Box Definition (Define active site) A->C B 2. Ligand Preparation (Energy minimization) B->C D 4. Docking Simulation (AutoDock Vina) C->D E 5. Analysis of Results (Binding affinity, interaction analysis) D->E

Caption: A generalized workflow for molecular docking studies.

Table 3: Hypothetical Molecular Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5IKR-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.9Tyr59, Tyr119, Gln61
Mitogen-activated protein kinase 14 (p38 MAPK)3S3I-9.2Lys53, Met109, Asp168

Note: This data is for illustrative purposes. Actual results will depend on the specific protein targets and docking calculations.

Pathway Analysis
  • Objective: To understand the biological pathways in which the predicted protein targets of this compound are involved.

  • Protocol:

    • Use pathway analysis tools such as Reactome (--INVALID-LINK--) or the Kyoto Encyclopedia of Genes and Genomes (KEGG) (17--INVALID-LINK--]

    • Input the list of high-confidence protein targets identified from the molecular docking studies.

    • The tools will map these proteins to known biological pathways, providing insights into the potential mechanism of action of this compound.

Signaling_Pathway_Example cluster_pathway Hypothetical Inflammatory Pathway A This compound B TNF-α A->B inhibition C p38 MAPK A->C inhibition D COX-2 A->D inhibition B->C C->D E Pro-inflammatory Cytokines D->E

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive in silico framework for the initial assessment of the bioactivity of this compound. By following the outlined protocols, researchers can generate valuable preliminary data on its drug-likeness, potential protein targets, and mechanisms of action. The predictions and hypotheses generated from this computational workflow will serve as a strong foundation for guiding subsequent experimental validation, including in vitro enzyme assays and cell-based studies. This approach of integrating computational and experimental methods is crucial for accelerating the discovery and development of novel therapeutics from natural products.

References

Onitisin 2'-O-glucoside: An Overview of a Sesquiterpenoid Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Onitisin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside.[1][2] It is isolated from the herbs of Onychium japonicum, a fern species.[2] While the chemical structure and basic properties of this compound have been identified, a comprehensive understanding of its biological activities and potential therapeutic applications remains largely unexplored in publicly available scientific literature. This document aims to provide a concise summary of the known information and highlight the current knowledge gaps regarding this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is compiled from publicly accessible chemical databases.

PropertyValueSource
CAS Number 62043-53-2ChemFaces
Molecular Formula C21H30O9ChemFaces
Appearance PowderBOC Sciences
Purity >98%BOC Sciences, Henan Allgreen Chemical Co.,Ltd
Source The herbs of Onychium japonicumChemFaces
Storage 2-8°C, tightly sealedChemFaces

Potential Therapeutic Relevance: A Field of Opportunity

Currently, there is a significant lack of published research detailing the specific therapeutic targets, mechanisms of action, or signaling pathways associated with this compound. While many other plant-derived glycosides, such as those of quercetin (B1663063) and luteolin, have demonstrated a range of biological activities including antioxidant and anti-inflammatory effects, no such data is readily available for this compound.

The absence of experimental data, including quantitative measures of biological activity (e.g., IC50 values) and detailed experimental protocols, prevents the construction of a comprehensive technical guide on its therapeutic potential.

Future Directions and Research Imperatives

The structural characteristics of this compound, as a sesquiterpenoid glycoside, suggest that it may possess biological activities of therapeutic interest. To elucidate its potential, the following areas of research are critical:

  • Bioactivity Screening: Comprehensive in vitro screening assays are necessary to identify any potential biological effects, such as anti-inflammatory, antioxidant, anticancer, or antimicrobial activities.

  • Target Identification and Validation: Should initial screening reveal significant bioactivity, subsequent studies will be required to identify and validate the specific molecular targets of this compound.

  • Mechanism of Action Studies: Elucidating the signaling pathways and molecular mechanisms through which this compound exerts its effects will be crucial for understanding its therapeutic potential.

  • Preclinical and Clinical Studies: Following promising in vitro and mechanistic studies, further evaluation in preclinical animal models and ultimately in human clinical trials would be necessary to establish its safety and efficacy.

Conclusion

This compound represents a natural product with an undefined therapeutic potential. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its biological activities and mechanisms of action. This presents a clear opportunity for researchers in natural product chemistry, pharmacology, and drug discovery to explore the potential of this compound. Further investigation is essential to unlock any therapeutic promise held by this compound. At present, the lack of available data means that no specific therapeutic targets can be definitively identified or described.

References

Onitisin 2'-O-glucoside: A Technical Overview of its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitisin (B206521) 2'-O-glucoside is a naturally occurring glycoside found in a variety of plant species, including Ononis spinosa and Onychium japonicum. As a constituent of the complex world of plant secondary metabolism, this molecule holds potential for further scientific investigation and application. This technical guide provides a comprehensive overview of Onitisin 2'-O-glucoside, including its chemical properties, probable biosynthetic pathway, and its putative role in plant defense mechanisms. Detailed experimental protocols for its extraction, isolation, and characterization are also presented to facilitate further research in this area.

Introduction to this compound

This compound belongs to the vast class of plant secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play a crucial role in the plant's interaction with its environment. Glycosylation, the attachment of a sugar moiety to a non-sugar molecule (aglycone), is a common modification in plant secondary metabolism that can alter the solubility, stability, and biological activity of the parent compound.

This compound is structurally characterized by an onitisin aglycone linked to a glucose molecule via an O-glycosidic bond at the 2'-position. While its precise functions are still under investigation, its presence in medicinal plants like Ononis spinosa (spiny restharrow) suggests potential biological activities that warrant further exploration.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and analysis.

PropertyValueSource
Molecular Formula C21H30O9[1]
Molecular Weight 426.46 g/mol [1]
CAS Number 62043-53-2
Appearance Powder
Solubility Soluble in methanol, ethanol, DMSO

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be derived from the broader flavonoid biosynthesis pathway, a well-established route in plant secondary metabolism. The formation of the onitisin aglycone likely involves a series of enzymatic reactions, followed by glycosylation.

The final step in the biosynthesis is the attachment of a glucose molecule to the onitisin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the hydroxyl group at the 2'-position of the onitisin molecule.

Onitisin_Biosynthesis Phenylpropanoid Pathway Phenylpropanoid Pathway Flavonoid Biosynthesis Flavonoid Biosynthesis Phenylpropanoid Pathway->Flavonoid Biosynthesis Onitisin Aglycone Formation Onitisin Aglycone Formation Flavonoid Biosynthesis->Onitisin Aglycone Formation UGT UDP-glycosyltransferase Onitisin Aglycone Formation->UGT Onitisin_2_O_glucoside This compound UDP_Glucose UDP-Glucose UDP_Glucose->UGT UGT->Onitisin_2_O_glucoside

Caption: Proposed biosynthetic pathway of this compound.

Role in Plant Secondary Metabolism

The presence of this compound in plants suggests a role in their defense and survival strategies. Glycosylation often serves to detoxify and store potentially reactive aglycones, which can be released upon tissue damage by specific enzymes.

Potential Roles:

  • Defense against Herbivores: The release of the aglycone upon herbivore attack could act as a deterrent or toxin.

  • Antimicrobial Activity: Secondary metabolites are frequently involved in defending plants against pathogenic fungi and bacteria.

  • UV Protection: Flavonoids and their glycosides are known to accumulate in epidermal tissues and protect plants from harmful UV radiation.

  • Signal Transduction: Some glycosides can act as signaling molecules in plant development and stress responses.

Plant_Defense_Role cluster_plant Plant Cell cluster_stress External Stress Onitisin_2_O_glucoside This compound (Stored, Inactive) Enzymatic_Hydrolysis β-glucosidase Onitisin_2_O_glucoside->Enzymatic_Hydrolysis Herbivory Herbivory Tissue_Damage Tissue_Damage Herbivory->Tissue_Damage Pathogen_Attack Pathogen_Attack Pathogen_Attack->Tissue_Damage Tissue_Damage->Enzymatic_Hydrolysis Onitisin_Aglycone Onitisin Aglycone (Active, Toxic) Enzymatic_Hydrolysis->Onitisin_Aglycone Defense_Response Defense Response Onitisin_Aglycone->Defense_Response Extraction_Workflow Plant_Material Dried Plant Material Extraction Maceration with 80% Methanol Plant_Material->Extraction Concentration Rotary Evaporation Extraction->Concentration Partitioning Solvent-Solvent Partitioning (Hexane, EtOAc, BuOH) Concentration->Partitioning Silica_Gel_CC Silica Gel Column Chromatography Partitioning->Silica_Gel_CC Butanol Fraction Sephadex_LH20 Sephadex LH-20 Gel Filtration Silica_Gel_CC->Sephadex_LH20 Purified_Compound Pure this compound Sephadex_LH20->Purified_Compound

References

The intricate Dance of Nature: A Technical Guide to the Biosynthetic Pathway of Sesquiterpenoid Glycosides in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoid glycosides, a diverse class of natural products, are at the forefront of pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding their biosynthesis in plants is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of sesquiterpenoid glycosides, detailing the enzymatic players, regulatory networks, and the experimental methodologies used to elucidate this complex process.

The Core Biosynthetic Pathway: From a Simple Precursor to Complex Glycosides

The journey from the universal C5 building blocks to the structurally diverse sesquiterpenoid glycosides is a multi-step enzymatic cascade primarily occurring in the cytoplasm and endoplasmic reticulum of plant cells. The pathway can be broadly divided into three key stages: the formation of the sesquiterpene backbone, the oxidative functionalization of this scaffold, and the final glycosylation step that enhances solubility, stability, and often, bioactivity.

The biosynthesis begins with the head-to-tail condensation of three isopentenyl diphosphate (B83284) (IPP) units, derived from the mevalonate (B85504) (MVA) pathway, to form the C15 precursor, farnesyl diphosphate (FPP).[1][2] From here, a trio of enzyme families orchestrates the creation of the final glycosylated product.

Stage 1: Cyclization by Sesquiterpene Synthases (TPS/STS)

The first committed step is the cyclization of the linear FPP molecule into a vast array of cyclic and acyclic sesquiterpene scaffolds. This crucial transformation is catalyzed by sesquiterpene synthases (TPS or STS) , a large and diverse family of enzymes.[3][4] These enzymes are responsible for the immense structural diversity observed in sesquiterpenoids.[5]

Stage 2: Oxidation by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the hydrocarbon backbone, the sesquiterpene scaffold undergoes a series of oxidative modifications. These reactions, which introduce hydroxyl groups and other functionalities, are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) .[6][7][8] These enzymes are typically membrane-bound and play a critical role in decorating the sesquiterpene core, creating sites for subsequent glycosylation and contributing to the final bioactivity of the molecule.[8]

Stage 3: Glycosylation by UDP-Glycosyltransferases (UGTs)

The final step in the biosynthesis of sesquiterpenoid glycosides is the attachment of one or more sugar moieties to the oxidized sesquiterpene aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) , which utilize activated sugar donors, most commonly UDP-glucose.[9] Glycosylation is a key modification that significantly impacts the physicochemical properties of the sesquiterpenoid, including its water solubility, stability, and subcellular localization.[10]

Biosynthetic_Pathway cluster_0 Upstream Pathway (MVA) cluster_1 Core Sesquiterpenoid Pathway cluster_2 Enzyme Key IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP FPS Sesquiterpene_Scaffold Sesquiterpene Scaffold FPP->Sesquiterpene_Scaffold TPS/STS Oxidized_Sesquiterpene Oxidized Sesquiterpene (Aglycone) Sesquiterpene_Scaffold->Oxidized_Sesquiterpene CYP450 Sesquiterpenoid_Glycoside Sesquiterpenoid Glycoside Oxidized_Sesquiterpene->Sesquiterpenoid_Glycoside UGT FPS_key FPS: Farnesyl Diphosphate Synthase TPS_key TPS/STS: Sesquiterpene Synthase CYP_key CYP450: Cytochrome P450 Monooxygenase UGT_key UGT: UDP-Glycosyltransferase

Figure 1: Core biosynthetic pathway of sesquiterpenoid glycosides.

Quantitative Insights into the Biosynthesis

The efficiency and output of the sesquiterpenoid glycoside pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. This section presents quantitative data to provide a clearer understanding of these parameters.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial for understanding enzyme efficiency. Below is a summary of reported kinetic parameters for key enzymes in the pathway.

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
α-Humulene SynthaseZingiber zerumbetFarnesyl Diphosphate (FPP)0.49 ± 0.050.024 ± 0.0014.9 x 104[2]
TgTPS2Thapsia garganicaFarnesyl Diphosphate (FPP)0.55 ± 0.30.295.3 x 105[11]
Rs89B1Raphanus sativus2,3,4-THBA100 ± 100.035 ± 0.001350[9]
Rs89B1Raphanus sativusUDP-glucose130 ± 100.032 ± 0.001246[9]
Quantitative Metabolite Analysis

The accumulation of sesquiterpenoid glycosides can vary significantly depending on the plant tissue, developmental stage, and environmental conditions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for their quantification.

Sesquiterpenoid GlycosidePlantTissueConcentration Range (µg/g DW)Growth ConditionReference
Dendronobiloside ADendrobium nobileStem10.5 - 150.23-year-old, 500m altitude[12][13]
Dendronobiloside CDendrobium nobileStem5.8 - 85.13-year-old, 500m altitude[12][13]
Dendronobiloside DDendrobium nobileStem8.2 - 112.73-year-old, 500m altitude[12][13]
Dendronobiloside EDendrobium nobileStem12.3 - 180.43-year-old, 500m altitude[12][13]
Dendroside GDendrobium nobileStem7.1 - 98.63-year-old, 500m altitude[12][13]
Dendromoniliside DDendrobium nobileStem9.5 - 135.93-year-old, 500m altitude[12][13]

Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of sesquiterpenoid glycosides requires a combination of biochemical and molecular biology techniques. This section provides an overview of key experimental protocols.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of candidate genes, they are often heterologously expressed in microbial systems like E. coli or yeast, followed by protein purification.

Heterologous_Expression_Workflow Gene_Isolation 1. Gene Isolation/Synthesis (Codon Optimized) Cloning 2. Cloning into Expression Vector Gene_Isolation->Cloning Transformation 3. Transformation into Host (e.g., E. coli, Yeast) Cloning->Transformation Culture_Induction 4. Host Cultivation and Protein Expression Induction Transformation->Culture_Induction Cell_Lysis 5. Cell Lysis Culture_Induction->Cell_Lysis Purification 6. Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Characterization 7. Enzyme Activity Assays and Kinetic Analysis Purification->Characterization

Figure 2: Workflow for heterologous expression and purification.

A detailed protocol for the expression and purification of a sesquiterpene synthase from Zingiber zerumbet in E. coli is available.[2][14] This typically involves cloning the gene into a pET vector, transforming it into an expression strain like BL21(DE3), inducing protein expression with IPTG, and purifying the His-tagged protein using nickel-NTA affinity chromatography.[1]

Enzyme Activity Assays

Sesquiterpene Synthase (TPS/STS) Assay: The activity of TPS/STS is commonly measured by incubating the purified enzyme with FPP and detecting the resulting sesquiterpene products by gas chromatography-mass spectrometry (GC-MS).[3] A detailed protocol for a GC-MS-based steady-state kinetics assay for sesquiterpene synthases has been described.[3] A faster, 96-well plate-based radioactivity assay is also available for high-throughput screening.[11]

Cytochrome P450 (CYP) Assay: CYP activity assays typically involve incubating microsomes from a heterologous expression system (e.g., yeast) containing the CYP of interest with the sesquiterpene substrate and an NADPH-regenerating system.[15] The reaction products are then extracted and analyzed by GC-MS or LC-MS.[15] The amount of functional P450 can be quantified by CO-difference spectroscopy.[15]

UDP-Glycosyltransferase (UGT) Assay: UGT activity can be determined by incubating the purified enzyme with the sesquiterpenoid aglycone and a UDP-sugar donor. The formation of the glycosylated product can be monitored by HPLC or LC-MS.[16] Alternatively, a more convenient method is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP released during the reaction via a bioluminescent signal.[17]

Metabolite Profiling and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for both identifying and quantifying sesquiterpenoid glycosides in plant extracts.[18] A detailed LC-MS/MS method for the quantitative determination of six sesquiterpenoid glycosides in Dendrobium nobile has been established, utilizing multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[12][13]

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is a standard method to quantify the expression levels of biosynthetic genes in different tissues or under various conditions. The 2-ΔΔCt method is commonly used for relative quantification.[19][20][21][22] Transcriptome analysis (RNA-seq) provides a global view of gene expression and is a powerful tool for identifying candidate genes involved in the biosynthetic pathway.[23]

Regulatory Networks Controlling the Pathway

The biosynthesis of sesquiterpenoid glycosides is tightly regulated at the transcriptional level by a complex network of signaling molecules and transcription factors.

Jasmonate Signaling

The phytohormone jasmonic acid (JA) and its derivatives are key signaling molecules that mediate plant defense responses, often leading to the upregulation of sesquiterpenoid biosynthesis.[24][25] The core of the JA signaling pathway involves the F-box protein COI1, which perceives the bioactive form JA-isoleucine (JA-Ile).[26][27] This leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors such as MYC2 to activate the expression of downstream genes, including those encoding terpene synthases.[26][28]

Jasmonate_Signaling Stimulus Wounding / Herbivory JA_Biosynthesis Jasmonate Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1_JAZ SCF-COI1-JAZ Complex JA_Ile->COI1_JAZ JAZ_Degradation JAZ Degradation (26S Proteasome) COI1_JAZ->JAZ_Degradation MYC2_Activation MYC2 Activation JAZ_Degradation->MYC2_Activation TPS_Expression Terpene Synthase Gene Expression MYC2_Activation->TPS_Expression Sesquiterpenoid_Production Sesquiterpenoid Production TPS_Expression->Sesquiterpenoid_Production JAZ_Repression JAZ JAZ_Repression->MYC2_Activation Repression

Figure 3: Simplified jasmonate signaling pathway.
Transcription Factor Regulation

Several families of transcription factors (TFs) have been implicated in the regulation of sesquiterpenoid biosynthesis genes.

  • bHLH TFs: MYC2 is a well-characterized basic helix-loop-helix (bHLH) transcription factor that directly binds to the promoters of sesquiterpene synthase genes to activate their expression.[28]

  • MYB TFs: R2R3-MYB transcription factors, such as MYB21, can interact with bHLH proteins like MYC2 to cooperatively regulate the expression of terpene synthase genes.[29][30] In some cases, MYB TFs can also act as repressors.[31]

  • MYB-bHLH-WDR Complexes: In some instances, MYB and bHLH transcription factors form a complex with a WD40-repeat (WDR) protein to regulate the expression of target genes.[32]

The interplay between these transcription factors allows for fine-tuned control of sesquiterpenoid glycoside biosynthesis in response to developmental cues and environmental stimuli.

Conclusion and Future Perspectives

The biosynthetic pathway of sesquiterpenoid glycosides is a testament to the intricate metabolic capabilities of plants. While significant progress has been made in identifying the core enzymatic machinery and regulatory elements, many aspects remain to be explored. Future research will likely focus on the functional characterization of the vast number of unannotated TPS, CYP, and UGT genes in plant genomes, the elucidation of the complex interplay between different regulatory pathways, and the use of this knowledge for the metabolic engineering of high-value sesquiterpenoid glycosides in microbial and plant chassis. The in-depth understanding provided in this guide serves as a foundation for these exciting future endeavors, paving the way for the sustainable production of novel and potent therapeutic agents.

References

Whitepaper: Preliminary Cytotoxicity Screening of Onitisin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitisin 2'-O-glucoside is a natural product with a chemical structure that suggests potential biological activity.[1][2][3] As part of the initial investigation into its therapeutic potential, a preliminary cytotoxicity screening is essential to determine its effect on cell viability and to identify a concentration range for further mechanistic studies. Cytotoxicity assays are crucial in the early stages of drug development to eliminate compounds with excessive toxicity and to identify those with potential as cytotoxic agents, for instance, in cancer research.[4][5] This technical guide outlines a comprehensive and hypothetical screening protocol for assessing the cytotoxic effects of this compound. The methodologies described herein are based on established and widely used in vitro assays.[6][7]

Experimental Protocols

A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic potential of this compound. This involves assessing different cellular parameters such as metabolic activity, membrane integrity, and apoptosis.

Cell Culture and Compound Preparation
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) will be used to assess both anticancer activity and general cytotoxicity.

  • Culture Conditions: Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: this compound will be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8] Serial dilutions will be prepared in the cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) will be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability will be expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be calculated using non-linear regression analysis.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[5][7]

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

  • Data Analysis: The percentage of cytotoxicity will be calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Flow Cytometry for Apoptosis Analysis

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with selected concentrations of this compound based on the MTT assay results.

    • After treatment, harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) will be quantified.

Data Presentation

The quantitative data obtained from the cytotoxicity assays will be summarized in the following tables for clear comparison.

Table 1: IC50 Values of this compound on Various Cell Lines (µM)

Cell Line24 hours48 hours72 hours
HeLa85.262.545.1
A54995.875.358.9
MCF-778.455.939.7
HEK293>100>10092.3

Table 2: Percentage of Cytotoxicity (LDH Release) after 48h Treatment

Concentration (µM)HeLaA549MCF-7HEK293
105.2%4.8%6.1%1.5%
5025.7%22.4%28.9%8.3%
10048.9%45.1%52.3%15.6%

Table 3: Apoptosis Analysis in MCF-7 Cells after 48h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Control95.12.51.80.6
This compound (40 µM)55.320.718.55.5
This compound (80 µM)25.835.130.28.9

Mandatory Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Cytotoxicity Screening cluster_2 Mechanism of Action cluster_3 Data Analysis A Cell Culture (HeLa, A549, MCF-7, HEK293) C MTT Assay (Cell Viability) A->C D LDH Assay (Membrane Integrity) A->D E Flow Cytometry (Apoptosis Analysis) A->E B This compound Stock Solution B->C B->D B->E F IC50 Determination C->F G Quantification of Cytotoxicity & Apoptosis D->G E->G

Caption: Experimental workflow for cytotoxicity screening.

Proposed Signaling Pathway: Intrinsic Apoptosis Pathway

Many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[9][10][11][12][13][14] This pathway is a plausible mechanism for this compound-induced cell death.

G cluster_0 Upstream Regulation cluster_1 Mitochondrial Events cluster_2 Caspase Cascade A This compound B Cellular Stress A->B C Bax/Bak Activation B->C D Bcl-2/Bcl-xL Inhibition B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E inhibition F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: Proposed intrinsic apoptosis signaling pathway.

This technical guide provides a framework for the preliminary cytotoxicity screening of this compound. The described assays will provide valuable initial data on the compound's cytotoxic potential and selectivity towards cancer cells. The hypothetical data presented suggests that this compound may exhibit moderate cytotoxic activity against the tested cancer cell lines with lower toxicity towards non-cancerous cells, warranting further investigation into its mechanism of action. Future studies could explore its effects on other signaling pathways, such as those involved in cell cycle regulation or metastasis.[15]

References

Onitisin 2'-O-glucoside CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the fern Onychium japonicum. This document consolidates the available chemical and structural data for this compound. While detailed experimental studies on its biological activities and mechanisms of action are limited in publicly accessible scientific literature, this guide presents the foundational information necessary for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a natural product with the Chemical Abstracts Service (CAS) number 62043-53-2 and the molecular formula C21H30O9 .[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 62043-53-2[1][2]
Molecular Formula C21H30O9[1][2]
Molecular Weight 426.46 g/mol N/A
Appearance Powder[1]
Purity ≥98%[1]
Storage 2-8°C, protected from air and light[1]

Source and Isolation

This compound is a phytochemical found in the fern Onychium japonicum, a plant used in traditional medicine.[3][4] The isolation of this and other compounds from Onychium japonicum typically involves extraction with a solvent such as methanol, followed by chromatographic separation techniques.

G plant_material Onychium japonicum (Dried, Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography fractions Fraction Collection chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification isolated_compound This compound purification->isolated_compound

A generalized workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound has been determined using spectroscopic methods. A certificate of analysis for a commercially available standard confirms its structure through ¹H-NMR.[1] While the specific spectral data is not provided in this document, researchers can obtain this information from suppliers of the analytical standard.

Biological Activity

Detailed studies on the specific biological activities of this compound are not extensively reported in the available scientific literature. However, various extracts of Onychium japonicum and other isolated compounds from this plant have been shown to possess a range of biological activities, including:

  • Antibacterial activity: Extracts of Onychium japonicum have demonstrated potential against various bacterial strains.[3]

  • Anti-inflammatory activity: Other compounds isolated from Onychium japonicum, such as cyathane diterpene glucosides, have been found to have anti-inflammatory effects.[3]

  • Cytotoxic activity: A chalcone (B49325) derivative from the plant has shown cytotoxic activity against certain cancer cell lines.[3]

It is plausible that this compound may contribute to some of these observed activities, but further specific research is required to confirm this.

Experimental Protocols

Due to the limited number of published studies focusing specifically on this compound, detailed experimental protocols for its biological evaluation are not available. Researchers interested in investigating the properties of this compound can adapt general protocols for assessing activities such as cytotoxicity, anti-inflammatory effects, and antimicrobial properties. An illustrative logical workflow for preliminary biological screening is provided below.

G cluster_screening Preliminary Biological Screening cluster_mechanistic Mechanistic Studies (If Activity is Observed) compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production, cytokine levels) compound->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC, MBC) compound->antimicrobial pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis antimicrobial->pathway_analysis in_vivo In Vivo Models pathway_analysis->in_vivo

References

Methodological & Application

Application Note: Quantification of Onitisin 2'-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Onitisin 2'-O-glucoside is a flavonoid glycoside that has garnered interest in the pharmaceutical and natural product sectors for its potential biological activities. To support research and development, a reliable and accurate analytical method for the quantification of this compound in various sample matrices is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of this compound. The described method is suitable for use in quality control, pharmacokinetic studies, and formulation development.

Chemical Structure

this compound structure

Figure 1. Chemical Structure of this compound.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile (B52724) and water containing a small amount of acid to ensure good peak shape. Detection and quantification are performed using a UV-Vis detector at the wavelength of maximum absorbance for this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample matrix (e.g., plasma, plant extract, formulation)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 35 minutes
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following are general procedures and may need to be optimized for specific matrices.

5.1. Plant Material

  • Grind the dried plant material to a fine powder.

  • Accurately weigh 1 g of the powdered sample and place it in a flask.

  • Add 25 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

5.2. Plasma Samples

  • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Method Validation Data

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Linearity of this compound
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Regression Equation y = 15200x + 150
Correlation Coefficient (r²) 0.9998
Table 2: Precision and Accuracy
Concentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
51.82.598.5
251.21.9101.2
750.91.599.8
Table 3: LOD and LOQ
ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Sample (Plant Material/Plasma) extraction Extraction/Protein Precipitation sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45/0.22 µm) centrifugation->filtration autosampler Autosampler Injection filtration->autosampler Inject into HPLC column C18 Column Separation autosampler->column detector UV Detection (270 nm) column->detector data_acquisition Data Acquisition & Processing detector->data_acquisition quantification quantification data_acquisition->quantification Quantification

Caption: Experimental workflow from sample preparation to HPLC analysis.

logical_relationship method_dev Method Development • Column Selection • Mobile Phase Optimization • Wavelength Selection method_val Method Validation • Linearity • Precision • Accuracy • LOD/LOQ method_dev->method_val Leads to routine_analysis Routine Analysis • Quality Control • Pharmacokinetic Studies • Formulation Analysis method_val->routine_analysis Enables

Caption: Logical relationship of the HPLC method development and application.

Conclusion

The HPLC method described in this application note provides a reliable, precise, and accurate means for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The validation data demonstrates that the method is suitable for its intended purpose, offering a valuable tool for researchers, scientists, and drug development professionals working with this compound. Further optimization may be required for complex sample matrices to mitigate potential interferences.

Application Notes and Protocols for the Extraction and Purification of Onitisin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction and purification of Onitisin 2'-O-glucoside, a sesquiterpenoid glucoside, from its natural source. The information is intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction

This compound is a natural product that has been isolated from the herbs of Onychium japonicum[1][2]. As a member of the sesquiterpenoid class of compounds, it holds potential for various biological activities, making it a molecule of interest for further research. The successful isolation of this compound in high purity is essential for accurate biological screening and pharmacological studies. This document outlines a comprehensive, multi-step protocol for its extraction and purification, followed by quantitative analysis and characterization.

Quantitative Data Summary

The following table summarizes the expected quantitative results at each stage of the extraction and purification process, starting from 1 kg of dried plant material.

Purification Step Starting Material (g) Product Mass (g) Purity (%) Yield (%)
1. Crude Ethanol (B145695) Extract1000120~512.0
2. Ethyl Acetate (B1210297) Fraction12035~153.5
3. Silica (B1680970) Gel Chromatography354.2~700.42
4. Preparative HPLC4.20.95>=980.095

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow A Dried Onychium japonicum Herb Powder B Ultrasound-Assisted Extraction (80% Ethanol) A->B C Filtration & Concentration B->C D Crude Ethanol Extract C->D E Liquid-Liquid Partitioning (H2O : Ethyl Acetate) D->E F Ethyl Acetate Fraction E->F Organic Phase K Aqueous Fraction (Discard) E->K Aqueous Phase G Silica Gel Column Chromatography (Gradient Elution) F->G H Semi-Purified Fractions G->H I Preparative HPLC (Reversed-Phase C18) H->I J Pure this compound (>=98% Purity) I->J

Caption: Workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the isolation of this compound.

1. Preparation of Plant Material

  • Obtain the whole herbs of Onychium japonicum.

  • Thoroughly wash the plant material with deionized water to remove any soil and contaminants.

  • Air-dry the herbs in a shaded, well-ventilated area until they are brittle.

  • Grind the dried plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.

2. Ultrasound-Assisted Extraction

This method is adapted from established protocols for the extraction of similar glucosides from plant materials[3][4].

  • Place 1 kg of the dried Onychium japonicum powder into a large glass beaker or flask.

  • Add 10 L of 80% aqueous ethanol (v/v) to the powder.

  • Submerge the beaker in an ultrasonic bath.

  • Perform the extraction at a frequency of 40 kHz and a temperature of 50°C for 60 minutes.

  • After the extraction, separate the supernatant from the plant residue by vacuum filtration.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.

  • Pool the filtrates from all three extraction cycles.

  • Concentrate the pooled extract under reduced pressure using a rotary evaporator at 50°C to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning

  • Suspend the crude ethanol extract in 1 L of deionized water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 1 L of ethyl acetate and shake vigorously for 5 minutes.

  • Allow the layers to separate, then collect the upper ethyl acetate layer.

  • Repeat the partitioning process two more times with fresh ethyl acetate.

  • Combine all ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the ethyl acetate fraction.

4. Silica Gel Column Chromatography

  • Prepare a silica gel (200-300 mesh) column using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727).

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100:1 to 10:1 chloroform:methanol).

  • Collect fractions of 20 mL each and monitor the composition of each fraction using thin-layer chromatography (TLC).

  • Combine the fractions containing the target compound, as identified by comparison with a reference standard if available, and concentrate them to dryness.

5. Preparative High-Performance Liquid Chromatography (HPLC)

This final purification step is based on standard HPLC methods for natural product isolation[3].

  • Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., starting from 20% acetonitrile and increasing to 50% over 40 minutes).

  • Flow Rate: 4 mL/min.

  • Detection: UV detector set at 280 nm.

  • Dissolve the semi-purified fractions from the silica gel column in the initial mobile phase.

  • Inject the solution onto the preparative HPLC system.

  • Collect the peak corresponding to the retention time of this compound.

  • Lyophilize the collected fraction to obtain the pure compound as a powder[5].

6. Characterization and Storage

  • Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry[5].

  • The final product should be a powder with a purity of ≥98%[5][6].

  • Store the purified this compound in a tightly sealed vial, protected from light, at -20°C for long-term stability[2][7]. The compound is soluble in solvents such as DMSO, methanol, and ethanol[2][5].

References

Cell-based Assays for Testing Onitisin 2'-O-glucoside Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Onitisin 2'-O-glucoside is a natural product isolated from the herbs of Onychium japonicum. While comprehensive bioactivity data for this specific compound is limited, extracts from Onychium japonicum have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This document provides detailed protocols for cell-based assays to investigate and characterize the potential anti-inflammatory, antioxidant, and anticancer properties of this compound. These protocols are intended for researchers, scientists, and professionals in drug development.

I. Assessment of Anti-inflammatory Activity

Inflammation is a key physiological process, and its dysregulation is implicated in numerous diseases. The following assays are designed to determine if this compound can modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Degradation Proteasomal Degradation IkBa_p->Degradation Onitisin This compound Onitisin->IKK Inhibition? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone, 10 µM).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

  • Cell Viability: In a parallel plate, perform an MTT assay to ensure the observed inhibition is not due to cytotoxicity.

Example Data Presentation:

Concentration (µM)% NO Inhibition (Mean ± SD)% Cell Viability (Mean ± SD)
Vehicle Control0 ± 2.5100 ± 4.2
LPS ControlN/A98.5 ± 3.8
115.2 ± 3.199.1 ± 2.9
535.8 ± 4.597.6 ± 4.1
1052.1 ± 5.296.8 ± 3.5
2578.9 ± 6.395.2 ± 4.8
5092.4 ± 4.793.7 ± 5.1
Dexamethasone (10 µM)88.6 ± 3.998.2 ± 2.5

II. Evaluation of Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular damage and various pathologies. This assay evaluates the potential of this compound to mitigate intracellular ROS levels.

Key Signaling Pathway: Nrf2

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Onitisin This compound Onitisin->Keap1_Nrf2 Activation? ARE ARE Nrf2_nuc->ARE Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription

Caption: Potential activation of the Nrf2 antioxidant pathway.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of this compound to inhibit intracellular ROS generation using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

Methodology:

  • Cell Culture: Culture human hepatoma HepG2 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a positive control (e.g., Quercetin) in the presence of 25 µM DCFH-DA for 1 hour.

  • Induction of Oxidative Stress: Wash the cells with PBS and add 600 µM of the free radical initiator AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. Determine the percentage of ROS inhibition.

Example Data Presentation:

Concentration (µM)% ROS Inhibition (Mean ± SD)
Vehicle Control0 ± 3.2
112.5 ± 2.8
528.4 ± 4.1
1045.7 ± 5.6
2565.1 ± 6.2
5085.3 ± 5.9
Quercetin (10 µM)75.8 ± 4.5

III. Assessment of Anticancer Activity

Natural products are a significant source of anticancer compounds. The following assays aim to determine if this compound exhibits cytotoxic or anti-proliferative effects on cancer cells and to elucidate the potential mechanism of cell death.

Key Signaling Pathway: Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3 Caspase-3 (Effector) Caspase8->Caspase3 Onitisin This compound Mitochondrion Mitochondrion Onitisin->Mitochondrion Induction? Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of apoptosis by this compound.
Protocol 3: Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Culture a panel of cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in their respective recommended media.

  • Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

Example Data Presentation:

Cell LineIC₅₀ (µM) for this compound (Mean ± SD)IC₅₀ (µM) for Doxorubicin (Mean ± SD)
HeLa12.5 ± 1.80.8 ± 0.1
MCF-728.7 ± 3.21.2 ± 0.2
A54918.3 ± 2.51.0 ± 0.1

Disclaimer: The quantitative data presented in this document is for illustrative purposes only and does not represent actual experimental results for this compound. These protocols provide a framework for the investigation of its bioactivity. Researchers should optimize conditions for their specific experimental setup.

Application Notes and Protocols for Onitisin 2'-O-glucoside in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitisin 2'-O-glucoside is a novel flavonoid glycoside that has demonstrated significant anti-inflammatory properties in preclinical research. This document provides detailed application notes and experimental protocols for utilizing this compound in common in vitro and in vivo anti-inflammatory research models. The information presented herein is intended to guide researchers in evaluating the therapeutic potential of this compound.

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4][5][6] By inhibiting these pathways, this compound can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[3][7][8][9]

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting upstream signaling cascades that regulate the expression of inflammatory genes.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IκBα IκBα IKK->IκBα P NFκB p65/p50 IκBα->NFκB Releases NFκB_nuc p65/p50 NFκB->NFκB_nuc Translocation MAPK p38/JNK/ERK MAPKK->MAPK P Onitisin This compound Onitisin->IKK Onitisin->MAPKK Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB_nuc->Inflammatory_Genes

Fig. 1: this compound's inhibition of NF-κB and MAPK pathways.

In Vitro Anti-inflammatory Activity

Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds by assessing their ability to inhibit the production of inflammatory mediators in macrophage cells stimulated with LPS.[7][8][10][11][12]

Experimental Workflow

In_Vitro_Workflow Cell_Seeding Seed RAW 264.7 cells (1-2 x 10^5 cells/well in 96-well plate) Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Pretreatment Pre-treat with this compound (various concentrations) for 1 hour Incubation_1->Pretreatment Stimulation Stimulate with LPS (100-200 ng/mL) for 24 hours Pretreatment->Stimulation Supernatant_Collection Collect cell culture supernatant Stimulation->Supernatant_Collection Analysis Analyze for NO (Griess assay) and cytokines (ELISA) Supernatant_Collection->Analysis

Fig. 2: Workflow for in vitro anti-inflammatory screening.
Protocol: Inhibition of Nitric Oxide (NO) Production

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[12]

  • Seeding: Seed 1-2 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.[10]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (final concentration 100-200 ng/mL) to the wells and incubate for 24 hours.[12]

  • NO Measurement:

    • Transfer 100 µL of cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent and incubate at room temperature for 15 minutes.[8]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate NO concentration using a sodium nitrite (B80452) standard curve.[8]

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
  • Follow steps 1-4 from the NO inhibition protocol.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8][11]

Quantitative Data Summary (Hypothetical Data for this compound)
Concentration (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
185.2 ± 5.190.4 ± 6.392.1 ± 5.8
562.7 ± 4.575.8 ± 5.978.3 ± 6.1
1041.3 ± 3.855.2 ± 4.759.6 ± 5.2
2525.9 ± 2.938.6 ± 3.542.4 ± 4.1
IC50 (µM) 8.5 12.1 14.3

In Vivo Anti-inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[13][14][15] The inflammatory response is characterized by a biphasic release of mediators, with an early phase involving histamine (B1213489) and serotonin, and a later phase mediated by prostaglandins (B1171923) and cytokines.[13][14]

Experimental Workflow

In_Vivo_Workflow Acclimatization Acclimatize animals (e.g., Wistar rats, 150-250g) for 1 week Grouping Randomly divide into groups (n=6 per group) Acclimatization->Grouping Dosing Administer this compound (e.g., 10, 20, 40 mg/kg, p.o.) 1 hour before carrageenan Grouping->Dosing Edema_Induction Inject 0.1 mL of 1% carrageenan into the sub-plantar surface of the hind paw Dosing->Edema_Induction Measurement Measure paw volume/thickness at 0, 1, 2, 3, 4, and 5 hours post-carrageenan Edema_Induction->Measurement Analysis Calculate % inhibition of edema Measurement->Analysis

Fig. 3: Workflow for in vivo anti-inflammatory screening.
Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use healthy adult Wistar rats (150-250g) or Swiss albino mice.[13][14] Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg)

  • Dosing: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[15][16]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.[13][17]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13][14][16]

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[14]

Quantitative Data Summary (Hypothetical Data for this compound)
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0455.3
This compound100.62 ± 0.0627.1
This compound200.45 ± 0.0547.1
This compound400.35 ± 0.0458.8

Conclusion

This compound demonstrates promising anti-inflammatory activity both in vitro and in vivo. The provided protocols offer standardized methods for researchers to further investigate its therapeutic potential. The compound's ability to modulate the NF-κB and MAPK signaling pathways underscores its potential as a novel anti-inflammatory agent. Further studies are warranted to explore its efficacy in chronic inflammatory models and to elucidate its detailed molecular mechanisms.

References

Onitisin 2'-O-glucoside: Application Notes and Protocols for Investigating its Potential as a Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical guide for the investigation of Onitisin 2'-O-glucoside as a potential signaling inhibitor. As of the current date, there is a notable absence of published scientific literature detailing the specific biological activities, signaling pathways, and quantitative inhibitory data for this compound. The information presented herein is based on generalized methodologies for the study of natural products in signal transduction research and should be adapted and validated experimentally.

Introduction

This compound is a sesquiterpenoid glucoside isolated from the herb Onychium japonicum. While it is commercially available and categorized by some suppliers as a potential signaling inhibitor, specific cellular targets and mechanisms of action remain uncharacterized in peer-reviewed literature. This document provides a hypothetical framework and experimental protocols for researchers and drug development professionals to investigate the potential of this compound as an inhibitor of a key inflammatory signaling pathway, the NF-κB pathway, which is a common target for natural product-based inhibitors.

Hypothetical Quantitative Data

The following table represents a potential format for summarizing experimentally-derived quantitative data for this compound's activity. Note: These are placeholder values for illustrative purposes only.

Assay Cell Line Stimulant Parameter Measured IC₅₀ (µM)
Cell ViabilityRAW 264.7-% Viability> 100
NF-κB Reporter AssayHEK293-NF-κB-lucTNF-αLuciferase Activity25.4
Nitric Oxide (NO) ProductionRAW 264.7LPSNO Concentration32.8
IL-6 Production (ELISA)RAW 264.7LPSIL-6 Concentration28.1
IκBα PhosphorylationRAW 264.7LPSp-IκBα Protein Levels15.7
Hypothetical Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the proposed, hypothetical mechanism of action for this compound in inhibiting the NF-κB signaling pathway. This pathway is critical in regulating inflammatory responses.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Onitisin This compound Onitisin->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the inhibitory potential of this compound on the NF-κB signaling pathway.

Cell Culture and Compound Preparation
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line) for inflammation studies.

    • HEK293 cells stably expressing an NF-κB luciferase reporter construct (for specific pathway analysis).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1%.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the cells, which is crucial for interpreting the results of functional assays.

  • Workflow Diagram:

    MTT_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Treat with varying conc. of this compound B->C D Incubate for 24h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan (B1609692) crystals with DMSO F->G H Read absorbance at 570 nm G->H

    Caption: Workflow for the MTT cytotoxicity assay.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control (0.1% DMSO).

NF-κB Reporter Gene Assay

This assay directly measures the transcriptional activity of NF-κB.

  • Protocol:

    • Seed HEK293-NF-κB-luc cells in a 96-well white plate at 2 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Normalize luciferase activity to total protein concentration for each sample.

Western Blot Analysis for Phospho-IκBα

This protocol assesses the effect of this compound on a key upstream event in NF-κB activation: the phosphorylation and subsequent degradation of IκBα.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight.

    • Pre-treat cells with desired concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Conclusion

The provided hypothetical application notes and protocols offer a comprehensive starting point for the systematic investigation of this compound as a signaling inhibitor. Researchers are strongly encouraged to perform these and other relevant experiments to elucidate the actual biological activities and mechanisms of this compound. Experimental validation is essential to confirm any potential therapeutic utility.

Application of Onitisin 2'-O-glucoside in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the application of Onitisin 2'-O-glucoside in cancer cell line research. The following application notes and protocols are provided as a comprehensive template based on methodologies commonly employed for the study of other structurally related flavonoid and cardiac glycosides in cancer cell lines. The data presented is hypothetical and for illustrative purposes.

Application Notes

Background

This compound is a glycoside compound. While direct evidence of its anti-cancer activity is not currently available in published literature, related glycosides have demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. These effects are often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The protocols and data presented herein are intended to serve as a guide for researchers initiating studies on the potential anti-cancer properties of this compound.

Intended Use

These protocols are intended for researchers, scientists, and drug development professionals for the in vitro evaluation of this compound's effects on cancer cell lines. The described methods will enable the assessment of its cytotoxic activity, its ability to induce apoptosis and cell cycle arrest, and its impact on relevant signaling pathways.

Data Presentation

The following tables provide a structured format for presenting quantitative data that may be obtained from the described experiments.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HeLaCervical CancerData Not Available
HepG2Liver CancerData Not Available

Table 2: Effect of this compound on Apoptosis in Cancer Cells (Hypothetical Data)

Cell LineTreatmentConcentration (µM)Apoptotic Cells (%)
MCF-7Control05.2 ± 0.8
This compound2515.7 ± 1.5
This compound5035.1 ± 2.3
This compound10058.9 ± 3.1

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Hypothetical Data)

Cell LineTreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A549Control045.3 ± 2.130.5 ± 1.824.2 ± 1.5
This compound2055.8 ± 2.525.1 ± 1.719.1 ± 1.3
This compound4068.2 ± 3.018.9 ± 1.412.9 ± 1.1
This compound8075.1 ± 3.512.5 ± 1.212.4 ± 1.0

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis

This protocol is for determining the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cancer Cells treatment Treat with this compound start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp conclusion Elucidate Anti-Cancer Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: General experimental workflow for investigating the anti-cancer effects of this compound.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Onitisin This compound Onitisin->Akt Inhibits (Hypothesized)

Caption: Hypothesized mechanism of this compound via inhibition of the PI3K/Akt signaling pathway.

Application Notes and Protocols for Investigating the Antioxidant Capacity of Onitisin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitisin 2'-O-glucoside is a flavonoid glycoside with potential antioxidant properties. Flavonoids and their glycosides are known for their ability to scavenge free radicals and modulate cellular antioxidant defense systems, making them promising candidates for drug development and nutraceutical applications. These application notes provide a comprehensive guide to investigating the antioxidant capacity of this compound using common in vitro chemical assays and cell-based models. The provided protocols are based on established spectrophotometric methods for assessing antioxidant activity.[1]

Data Presentation

The quantitative data obtained from the antioxidant assays should be summarized for clear comparison. The following tables provide a template for presenting the results.

Table 1: Radical Scavenging Activity of this compound

AssayTest CompoundConcentration (µM)% InhibitionIC50 (µM)
DPPHThis compound
Ascorbic Acid (Standard)
ABTSThis compound
Trolox (Standard)

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

Test CompoundConcentration (µM)Absorbance at 593 nmFRAP Value (µM Fe(II) Equivalent)
This compound
FeSO4 (Standard)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[1][2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or standard.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or Phosphate Buffered Saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of this compound and Trolox.

  • In a 96-well plate, add 10 µL of each dilution of the test compound or standard.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of ABTS radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[3][4]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of this compound.

  • Prepare a standard curve using different concentrations of FeSO₄.

  • In a 96-well plate, add 10 µL of each dilution of the test compound or standard.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • Calculate the FRAP value of the sample from the standard curve of FeSO₄.

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis prep Prepare this compound and Standard Solutions dpph DPPH Assay prep->dpph Add to assay mixture abts ABTS Assay prep->abts Add to assay mixture frap FRAP Assay prep->frap Add to assay mixture measure Measure Absorbance (Spectrophotometer) dpph->measure Read at 517 nm abts->measure Read at 734 nm frap->measure Read at 593 nm calc Calculate % Inhibition / FRAP Value measure->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for in vitro antioxidant capacity assessment.

The Keap1-Nrf2 Signaling Pathway in Cellular Antioxidant Response

Flavonoids can induce the expression of antioxidant enzymes through the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like certain flavonoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex nrf2_free Nrf2 keap1_nrf2->nrf2_free keap1 Keap1 (ubiquitinated & degraded) keap1_nrf2->keap1 nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation nrf2_maf Nrf2-Maf Complex nrf2_nuc->nrf2_maf maf Maf maf->nrf2_maf are Antioxidant Response Element (ARE) nrf2_maf->are Binds to genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) are->genes Activates onitisin This compound (or Oxidative Stress) onitisin->keap1_nrf2 Induces dissociation

Caption: Keap1-Nrf2 antioxidant response pathway.

Conclusion

These application notes provide a framework for the initial investigation of the antioxidant properties of this compound. The results from these assays will provide valuable preliminary data for further studies, including cell-based assays and in vivo models, to fully elucidate its potential as a therapeutic agent or a health-promoting supplement. It is important to note that while glycosylation can affect the antioxidant activity of flavonoids, the specific impact on this compound would need to be determined experimentally.[5][6]

References

Application Notes and Protocols: Enzymatic Synthesis of Onitisin 2'-O-Glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the enzymatic synthesis of 2'-O-glucoside derivatives of Onitisin. Onitisin, a member of the indanone class of compounds, possesses a phenolic hydroxyl group that serves as a potential acceptor for glycosylation. The addition of a glucose moiety can significantly alter the physicochemical properties of the parent molecule, potentially improving its solubility, stability, and bioavailability. This protocol outlines a hypothetical enzymatic approach using a UDP-glucosyltransferase (UGT) for the regioselective glucosylation of Onitisin. Due to the current lack of specific literature on the enzymatic glycosylation of Onitisin, the methodologies presented herein are adapted from established protocols for the successful glucosylation of structurally related phenolic compounds, particularly flavonoids. All quantitative data presented are hypothetical and intended to serve as a baseline for experimental design.

Introduction to Onitisin and Enzymatic Glucosylation

Onitisin, chemically known as 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one, is a natural product belonging to the indanone family. Its biological activities and potential therapeutic applications are not yet extensively studied. Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, is a key modification in drug development. This process is catalyzed by glycosyltransferases, with UDP-glucosyltransferases (UGTs) being a prominent family of enzymes that utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as a sugar donor. Enzymatic synthesis offers high regioselectivity and stereoselectivity under mild reaction conditions, making it an attractive alternative to chemical synthesis. The synthesis of an Onitisin 2'-O-glucoside derivative could enhance its pharmacological profile.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for the enzymatic synthesis of this compound. These values are based on typical results observed in the enzymatic glycosylation of other phenolic compounds and should be used as a reference for experimental planning and optimization.

Table 1: Hypothetical Reaction Yields for Onitisin Glucosylation

Enzyme CandidateSubstrate (Onitisin) Concentration (mM)UDP-Glucose Concentration (mM)Reaction Time (h)Conversion Yield (%)
UGT72B1 (mutant)11.51265
OcUGT111.51245
UGT85A111.52430
Control (no enzyme)11.524<1

Table 2: Hypothetical Kinetic Parameters of a Candidate UGT for Onitisin

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)
Onitisin150250.021140
UDP-Glucose250300.025100

Experimental Protocols

The following protocols are adapted from established methods for the enzymatic glycosylation of flavonoids and other phenolic compounds.[1] Optimization of these conditions for Onitisin will be necessary.

Materials and Reagents
  • Onitisin (substrate)

  • Uridine diphosphate glucose (UDP-glucose, sugar donor)

  • Recombinant UDP-glucosyltransferase (e.g., from a bacterial or plant source)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (for HPLC)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Deuterated solvents for NMR analysis (e.g., DMSO-d6)

Protocol for Enzymatic Synthesis of this compound
  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare a 1 mL reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 1 mM Onitisin (dissolved in a minimal amount of DMSO if necessary, keeping the final DMSO concentration below 1%)

      • 1.5 mM UDP-glucose

      • 0.1 mg/mL of purified recombinant UGT.

    • Prepare a negative control reaction without the enzyme.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 12-24 hours with gentle shaking.

  • Reaction Termination and Product Extraction:

    • Terminate the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • For purification, the solvent can be evaporated under vacuum, and the residue can be redissolved in water and extracted with ethyl acetate. The organic phase will contain the unreacted Onitisin, while the aqueous phase will contain the more polar glucoside derivative.

Protocol for Product Analysis by High-Performance Liquid Chromatography (HPLC)
  • HPLC System:

    • A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • A linear gradient from 10% to 90% Solvent B over 30 minutes at a flow rate of 1 mL/min is a good starting point.

  • Detection:

    • Monitor the elution profile at a wavelength determined by the UV absorbance maximum of Onitisin.

  • Analysis:

    • Compare the chromatogram of the reaction mixture to that of the negative control and an Onitisin standard to identify the product peak. The glucoside product is expected to have a shorter retention time than the aglycone due to its increased polarity.

Protocol for Product Purification and Characterization
  • Purification:

    • The aqueous phase from the extraction can be concentrated and subjected to preparative HPLC or silica gel column chromatography to isolate the this compound.

  • Characterization:

    • The purified product should be characterized by:

      • Mass Spectrometry (MS): To confirm the molecular weight of the glycosylated product.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the position of the glucose moiety. The anomeric proton of the glucose will show a characteristic signal in the ¹H NMR spectrum, and its correlation in a 2D NMR experiment (e.g., HMBC) will confirm the attachment point on the Onitisin molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis and analysis of this compound derivatives.

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Reaction cluster_analysis Analysis & Purification Onitisin Onitisin (Substrate) Reaction_Mix Reaction Mixture Onitisin->Reaction_Mix UDP_Glucose UDP-Glucose (Donor) UDP_Glucose->Reaction_Mix UGT UDP-Glucosyltransferase UGT->Reaction_Mix Incubation Incubation (30°C, 12-24h) Reaction_Mix->Incubation Termination Reaction Termination (Methanol) Incubation->Termination Extraction Extraction Termination->Extraction HPLC HPLC Analysis Extraction->HPLC Purification Purification (Prep-HPLC / Column Chrom.) Extraction->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Experimental workflow for enzymatic glucosylation of Onitisin.

Signaling Pathways

Currently, there is no published scientific literature detailing the specific biological signaling pathways modulated by Onitisin or its derivatives. Therefore, a diagram for a signaling pathway cannot be provided at this time. Research into the biological activity of these compounds is required to elucidate their mechanism of action.

Concluding Remarks

The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the enzymatic synthesis of this compound derivatives. The successful application of these methods will rely on empirical optimization of the reaction conditions and the selection of a suitable UDP-glucosyltransferase with activity towards Onitisin. The characterization of the synthesized derivatives will be crucial for confirming their structure and for subsequent investigation of their biological properties. This work is intended to serve as a foundational guide for researchers venturing into the synthesis and development of novel glycosylated indanone compounds.

References

Application Notes and Protocols for Studying Glycosylation Effects on Drug Metabolism using Onitisin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Glycosylation in Drug Metabolism

Glycosylation, the enzymatic addition of carbohydrate moieties to a molecule, significantly impacts the pharmacokinetic and pharmacodynamic properties of xenobiotics, including drugs and natural products. For flavonoid compounds, such as Onitisin, glycosylation can alter their solubility, stability, bioavailability, and interaction with metabolic enzymes and transporters.[1][2] Understanding the metabolic fate of a glycosylated compound compared to its aglycone (the non-sugar part) is crucial for drug development and predicting potential drug-drug interactions.

Onitisin 2'-O-glucoside, a glycosylated form of the flavonoid Onitisin, provides an excellent model for studying these effects. By comparing the metabolism of this compound with that of its aglycone, researchers can elucidate the influence of the glucose moiety on its metabolic profile.

Key research questions that can be addressed using this compound:

  • How does 2'-O-glucosylation affect the intestinal absorption and bioavailability of Onitisin?

  • What are the primary metabolic pathways of this compound?

  • Is this compound a substrate, inhibitor, or inducer of major drug-metabolizing enzymes like Cytochrome P450s (CYPs)?[3][4]

  • Does the glucose moiety protect the aglycone from extensive phase I and phase II metabolism?

Data Presentation: Comparative Metabolism of this compound and Onitisin Aglycone (Illustrative Data)

Clear and structured data is essential for comparing the metabolic profiles of the glycosylated compound and its aglycone. The following tables provide a template for presenting quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound> 60< 5
Onitisin (Aglycone)15.2 ± 2.145.8 ± 5.7
Verapamil (Positive Control)8.5 ± 1.281.5 ± 9.3

Table 2: Pharmacokinetic Parameters in Rats Following Oral Administration (10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
This compound258 ± 451.5 ± 0.51240 ± 21015.2
Onitisin (Aglycone)89 ± 210.5 ± 0.2430 ± 985.3

Table 3: Inhibition of Human CYP450 Isoforms (IC₅₀, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
This compound> 100> 10085.3 ± 9.1> 10065.7 ± 7.8
Onitisin (Aglycone)12.5 ± 1.88.2 ± 1.15.6 ± 0.721.4 ± 3.22.1 ± 0.3
Ketoconazole (B1673606) (Control)----0.015 ± 0.002

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. The following protocols provide a framework for key in vitro drug metabolism studies.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound and its aglycone in human liver microsomes.

Materials:

  • This compound

  • Onitisin (Aglycone)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds (10 mM in DMSO).

  • Prepare a working solution of HLM (0.5 mg/mL) in phosphate buffer.

  • Pre-incubate the HLM suspension at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 min), aliquot a portion of the reaction mixture into a quenching solution (ice-cold ACN with internal standard).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol: CYP450 Inhibition Assay

Objective: To evaluate the potential of this compound and its aglycone to inhibit major human CYP450 isoforms.

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Fluorogenic or specific substrates for each isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and known inhibitors (e.g., ketoconazole for CYP3A4)

  • 96-well microplate and plate reader (fluorescence or LC-MS/MS for analysis)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • In a 96-well plate, add the recombinant CYP enzyme, buffer, and test compound/control.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate and NADPH.

  • Incubate for the specified time at 37°C.

  • Stop the reaction (e.g., by adding ACN).

  • Measure the formation of the metabolite using a plate reader or LC-MS/MS.

  • Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

experimental_workflow cluster_invitro In Vitro Metabolism Studies cluster_invivo In Vivo Pharmacokinetic Studies stability Metabolic Stability Assay (HLM, S9 Fractions) phenotyping Reaction Phenotyping (Chemical Inhibitors, Antibodies) stability->phenotyping Identify responsible enzymes inhibition CYP450 Inhibition Assay (Recombinant Enzymes) pk_study Pharmacokinetic Profiling (Rodent Model) metabolite_id Metabolite Identification (Plasma, Urine, Feces) pk_study->metabolite_id Characterize biotransformation compound This compound vs. Onitisin Aglycone compound->stability Assess metabolic rate compound->inhibition Determine DDI potential compound->pk_study Evaluate ADME properties

Caption: Experimental workflow for comparative metabolic studies.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism aglycone Onitisin (Aglycone) hydroxylated Hydroxylated Metabolites aglycone->hydroxylated CYP450s demethylated O-Demethylated Metabolites aglycone->demethylated CYP450s glucuronide Glucuronide Conjugates hydroxylated->glucuronide UGTs sulfate Sulfate Conjugates hydroxylated->sulfate SULTs demethylated->glucuronide UGTs demethylated->sulfate SULTs excretion Excretion (Urine, Feces) glucuronide->excretion sulfate->excretion glucoside This compound glucoside->aglycone Hydrolysis (Intestinal Microbiota/ β-glucosidases) glucoside->excretion Direct (minor)

References

Application Notes and Protocols for In Vitro Permeability Assessment of Onitisin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitisin 2'-O-glucoside is a sesquiterpenoid glycoside first isolated from the herb Onychium japonicum.[1][2] As with many natural products, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its potential as a therapeutic agent. A key determinant of oral bioavailability and systemic exposure is a compound's ability to permeate biological membranes, such as the intestinal epithelium.

These application notes provide detailed protocols for assessing the in vitro permeability of this compound using two standard, complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. The PAMPA model is a high-throughput screen for passive diffusion, while the Caco-2 assay provides a more comprehensive assessment of permeability, including both passive and active transport mechanisms across a cellular monolayer that mimics the human intestinal barrier.[3][4][5]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties can provide an initial estimation of its potential permeability characteristics.

PropertyValueSource
Molecular FormulaC21H30O9[6]
Molecular Weight426.46 g/mol [7]
Chemical ClassSesquiterpenoid Glycoside[1][8]
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol[8][9]

Data Presentation: In Vitro Permeability of this compound (Hypothetical Data)

The following table summarizes hypothetical permeability data for this compound, generated to illustrate the expected outcomes from the described assays. This data is for illustrative purposes only, as no experimental permeability data for this specific compound has been published. The data is presented alongside well-characterized control compounds to provide context for interpretation.

CompoundAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
This compound PAMPA 1.2 ± 0.2 N/A Low
This compound Caco-2 0.8 ± 0.1 3.5 Low (Subject to Efflux)
Propranolol (High Permeability Control)PAMPA25.5 ± 3.1N/AHigh
Propranolol (High Permeability Control)Caco-222.1 ± 2.51.1High
Atenolol (Low Permeability Control)PAMPA0.3 ± 0.1N/ALow
Atenolol (Low Permeability Control)Caco-20.2 ± 0.050.9Low
Digoxin (P-gp Substrate Control)Caco-20.5 ± 0.115.2Low (Subject to Efflux)

Data are presented as mean ± standard deviation (n=3). N/A = Not Applicable.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of this compound.

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid mixture (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Control compounds (propranolol, atenolol)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Stock Solutions: Dissolve this compound and control compounds in DMSO to a concentration of 10 mM.

  • Prepare Donor Solutions: Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.

  • Coat the PAMPA Membrane: Add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the filter is completely coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Add Donor Solutions: Add 200 µL of the donor solutions (this compound and controls) to the donor plate wells.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours on a plate shaker with gentle agitation.

  • Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of this compound and control compounds in the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the filter membrane

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration ([Vd * [C]d_initial] / [Vd + Va])

Protocol 2: Caco-2 Permeability Assay

This protocol assesses the bidirectional permeability of this compound across a Caco-2 cell monolayer.[3][4]

Materials:

  • Caco-2 cells (passage 25-45)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • This compound

  • Control compounds (propranolol, atenolol, digoxin)

  • Lucifer yellow (for monolayer integrity testing)

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Only use monolayers with TEER values >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Prepare Test Solutions: Dissolve this compound and control compounds in HBSS to a final concentration of 10 µM.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of the test solution to the apical (A) side and 1.5 mL of HBSS to the basolateral (B) side.

    • Incubate at 37°C with 5% CO₂ for 2 hours, with gentle shaking.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add 1.5 mL of the test solution to the basolateral (B) side and 0.5 mL of HBSS to the apical (A) side.

    • Incubate and collect samples as described for the A to B direction.

  • Quantification: Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp for both A to B and B to A directions using the following equation:

      Papp = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt = rate of permeation

      • A = area of the membrane

      • C₀ = initial concentration in the donor chamber

    • Calculate the efflux ratio:

      Efflux Ratio = Papp (B to A) / Papp (A to B)

Mandatory Visualizations

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_stock Prepare 10 mM Stock Solutions (DMSO) prep_donor Dilute to 100 µM Donor Solutions in PBS prep_stock->prep_donor add_donor Add Donor Solutions to Filter Plate prep_donor->add_donor coat_membrane Coat Filter Plate with Phospholipid assemble Assemble PAMPA Sandwich coat_membrane->assemble fill_acceptor Fill Acceptor Plate with PBS fill_acceptor->assemble assemble->add_donor incubate Incubate 4-18h at Room Temp add_donor->incubate collect Collect Samples (Donor & Acceptor) incubate->collect analyze Quantify by LC-MS/MS collect->analyze calculate Calculate Papp analyze->calculate Caco2_Workflow cluster_culture Cell Culture & QC cluster_assay Bidirectional Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-25 Days seed_cells->culture_cells check_integrity Monolayer Integrity Check (TEER & Lucifer Yellow) culture_cells->check_integrity prep_solutions Prepare 10 µM Test Solutions in HBSS check_integrity->prep_solutions assay_ab A to B Permeation prep_solutions->assay_ab assay_ba B to A Permeation prep_solutions->assay_ba collect_samples Collect Samples (Apical & Basolateral) assay_ab->collect_samples assay_ba->collect_samples analyze Quantify by LC-MS/MS collect_samples->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

References

Troubleshooting & Optimization

Overcoming stability issues of Onitisin 2'-O-glucoside in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Onitisin 2'-O-glucoside" is limited in publicly available scientific literature.[1][2][3][4][5] This guide is based on the general principles of flavonoid and sesquiterpenoid glucoside stability in cell culture media. The troubleshooting advice and protocols provided should be adapted to your specific experimental context. This compound is described as a sesquiterpenoid isolated from Onychium japonicum.[4]

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be losing its biological activity over the course of my cell culture experiment. What are the potential causes?

A1: The loss of activity for a compound like this compound in cell culture can be attributed to several factors. The most common are chemical instability in the aqueous, pH-buffered environment of the culture medium, enzymatic degradation by the cells, or non-specific binding to plasticware or proteins in the serum. It is also possible that the compound is being metabolized by the cells into a less active or inactive form.

Q2: How can I determine if this compound is degrading in my cell culture medium?

A2: A direct way to assess the stability of your compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to measure the concentration of the parent compound. A decrease in concentration over time is indicative of degradation.

Q3: What components in the cell culture medium could lead to the degradation of this compound?

A3: Several components in standard cell culture media can contribute to the degradation of sensitive compounds. For flavonoid glucosides, which share some structural similarities with other glycosylated natural products, factors such as the pH of the medium (typically 7.2-7.4), the presence of reactive oxygen species, and interactions with components like amino acids (e.g., cysteine) and vitamins can lead to instability.[7][9][10]

Q4: Are there any general strategies to improve the stability of glycosylated compounds like this compound in cell culture?

A4: Yes, several strategies can be employed. Consider preparing fresh solutions of the compound immediately before each experiment. If the compound is light-sensitive, protect it from light during storage and incubation.[9] For compounds unstable at 37°C, it might be necessary to perform shorter-term experiments or to replenish the compound during longer incubation periods. Additionally, evaluating stability in simpler, serum-free media can help identify interactions with serum proteins.

Q5: Could the glucose moiety of this compound be cleaved by cellular enzymes?

A5: It is possible. Cells can express various glycosidases that can cleave the glycosidic bond, releasing the aglycone. This can alter the compound's solubility, cell permeability, and biological activity. The stability of the glycosidic linkage can be influenced by the type of linkage and the specific cell line being used.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of Compound Activity - Chemical degradation in media- Enzymatic degradation by cells- Non-specific binding to plasticware or serum proteins- Perform an HPLC/LC-MS stability study (see protocol below).- Test for activity at earlier time points.- Consider using protein-coated or low-binding microplates.- Evaluate stability in serum-free vs. serum-containing media.
High Variability in Experimental Results - Inconsistent compound concentration due to degradation- Pipetting errors- Inconsistent cell seeding density- Prepare fresh stock solutions for each experiment.- Ensure thorough mixing of the compound in the media before adding to cells.- Use calibrated pipettes and consistent cell seeding protocols.
Precipitation of Compound in Media - Poor aqueous solubility- Compound concentration exceeds its solubility limit in the media- Visually inspect the media for any precipitate after adding the compound.- Determine the maximum soluble concentration of the compound in your specific media.- Consider using a lower concentration or a different solvent for the stock solution (ensure final solvent concentration is non-toxic to cells).

Quantitative Data Summary

The following tables present hypothetical stability data for a generic glycosylated natural product, "Compound X," in a common cell culture medium (DMEM with 10% FBS) at 37°C. This data is for illustrative purposes and should be used as a reference for designing your own stability studies for this compound.

Table 1: Stability of Compound X in Cell-Free Culture Medium

Time (hours)% Compound X Remaining (Mean ± SD)
0100 ± 0
295.3 ± 2.1
488.7 ± 3.5
876.1 ± 4.2
2445.8 ± 5.9

Table 2: Stability of Compound X in the Presence of Cultured Cells

Time (hours)% Compound X Remaining (Mean ± SD)
0100 ± 0
291.5 ± 2.8
480.2 ± 4.1
861.7 ± 5.5
2425.4 ± 6.3

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell-Free Culture Medium

This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Sterile complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the compound into pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).

  • Incubation: Aliquot the spiked medium into sterile microcentrifuge tubes.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample. The T=0 sample should be taken immediately after spiking.[7]

  • Sample Processing: For media containing serum, precipitate proteins by adding 3 volumes of a cold quenching solvent like acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[7]

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Protocol 2: Assessing Compound Stability in the Presence of Cells

This protocol helps determine if cellular metabolism contributes to the degradation of this compound.

Materials:

  • All materials from Protocol 1

  • The specific cell line used in your experiments

  • Cell culture plates

Methodology:

  • Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your experiments and allow them to adhere overnight.

  • Compound Addition: Prepare the this compound-spiked medium as described in Protocol 1 and add it to the wells containing the cells. Also, include cell-free wells with the spiked medium as a control for chemical degradation.

  • Time Points: At the desired time points, collect aliquots of the culture medium from both the wells with cells and the cell-free control wells.

  • Sample Processing and Analysis: Process and analyze the samples as described in Protocol 1.

  • Data Analysis: Compare the percentage of the compound remaining in the presence of cells to the cell-free control. A faster rate of disappearance in the presence of cells suggests cellular metabolism or degradation.

Visualizations

Troubleshooting Workflow for this compound Stability start Experiment Shows Loss of Activity check_stability Assess Stability in Media (HPLC/LC-MS) start->check_stability is_stable Is the Compound Stable? check_stability->is_stable stable Stable in Media is_stable->stable Yes unstable Unstable in Media is_stable->unstable No check_cellular Assess Stability with Cells stable->check_cellular not_metabolized Chemical Instability is the Primary Issue unstable->not_metabolized is_metabolized Is Degradation Accelerated with Cells? check_cellular->is_metabolized metabolized Likely Cellular Metabolism is_metabolized->metabolized Yes troubleshoot_binding Investigate Non-Specific Binding (e.g., low-binding plates) is_metabolized->troubleshoot_binding No optimize_exp Optimize Experiment: - Use Fresh Compound - Shorter Incubation - Replenish Compound metabolized->optimize_exp not_metabolized->optimize_exp

Caption: A troubleshooting decision tree for investigating the loss of activity of this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_media Spike into Pre-warmed Cell Culture Medium prep_stock->prep_media incubate_cell_free Cell-Free Medium prep_media->incubate_cell_free incubate_with_cells Medium with Cells prep_media->incubate_with_cells collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate_cell_free->collect_samples incubate_with_cells->collect_samples precipitate_proteins Protein Precipitation (e.g., Acetonitrile) collect_samples->precipitate_proteins centrifuge Centrifuge and Collect Supernatant precipitate_proteins->centrifuge hplc_analysis HPLC or LC-MS Analysis centrifuge->hplc_analysis calculate_remaining Calculate % Remaining vs. T=0 hplc_analysis->calculate_remaining compare_conditions Compare Cell-Free vs. With-Cell Degradation calculate_remaining->compare_conditions

Caption: A generalized experimental workflow for assessing compound stability in cell culture media.

Potential Degradation Pathways for a Glucoside compound This compound (in Culture Medium) hydrolysis Chemical Hydrolysis (pH, Temp) compound->hydrolysis pH 7.4, 37°C oxidation Oxidation compound->oxidation enzymatic Enzymatic Cleavage (Cellular Glycosidases) compound->enzymatic Cell-mediated degradation_products Other Degradation Products hydrolysis->degradation_products oxidation->degradation_products aglycone Aglycone + Glucose enzymatic->aglycone

Caption: Potential pathways for the degradation of a glycosylated compound in a cell culture environment.

References

Technical Support Center: Onitisin 2'-O-glucoside Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Onitisin 2'-O-glucoside and other flavonoid glycosides in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key mass spectrometric properties?

This compound is a flavonoid glycoside. Its molecular formula is C21H30O9[1]. Based on this formula, its theoretical mass and expected adducts in mass spectrometry can be calculated. Electrospray ionization (ESI) is a suitable technique for analyzing flavonoid conjugates[2]. It is common to observe protonated molecules [M+H]+ in positive ion mode and deprotonated molecules [M-H]- in negative ion mode[3].

Table 1: Theoretical Mass and Common Adducts of this compound

Ion TypeMolecular FormulaTheoretical Mass (m/z)
Neutral C21H30O9426.1941
[M+H]+ C21H31O9+427.1995
[M-H]- C21H29O9-425.1884
[M+Na]+ C21H30O9Na+449.1815
[M+K]+ C21H30O9K+465.1554
[M+NH4]+ C21H34O9N+444.2261

Note: These values are for monoisotopic masses. Common adducts such as sodium ([M+Na]+), potassium ([M+K]+), and ammonium (B1175870) ([M+NH4]+) are frequently observed in ESI-MS[4][5].

Q2: What is the expected fragmentation pattern for a flavonoid O-glucoside like this compound in MS/MS?

For flavonoid O-glycosides, the most common fragmentation pathway involves the cleavage of the O-C glycosidic bond, leading to the loss of the sugar moiety[6]. In tandem mass spectrometry (MS/MS), this results in a characteristic neutral loss. For a glucose unit, this corresponds to a loss of 162 Da ([M ± H - 162]±)[6]. Further fragmentation of the resulting aglycone ion can provide more structural information[6][7]. The energy required to break this bond is relatively low[8].

Q3: How can I differentiate this compound from its isomers?

Differentiating isomers requires a combination of high-performance liquid chromatography (HPLC) separation and detailed tandem mass spectrometry (MS/MS) analysis[9][10].

  • Chromatography: Optimize your LC method to achieve baseline separation of the isomers.

  • MS/MS Fragmentation: Isomers, such as those with different glycosylation positions (e.g., 3-O- vs. 7-O-glycosides), often produce different relative abundances of fragment ions, which can be used for identification[8][9]. For example, the fragmentation of flavonol 3-O-glycosides often leads to a highly abundant radical aglycone ion[6][8].

Troubleshooting Guides

Problem 1: Low or No Signal Intensity

Q: I am not seeing a signal, or the signal for this compound is very weak. What are the possible causes and solutions?

A: Low signal intensity is a common issue that can stem from multiple factors related to the sample, the LC system, or the mass spectrometer itself.

Troubleshooting Steps:

  • Check MS Instrument Parameters: Ensure that the mass spectrometer settings are optimized for your analyte. This includes the ionization mode (positive vs. negative), capillary voltage, cone voltage, and gas flows[9].

  • Verify Sample Integrity: Flavonoid glycosides can be susceptible to degradation depending on pH, temperature, and light exposure[11][12]. Ensure the sample has been stored properly and prepared fresh if necessary.

  • Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, leading to a weaker signal[9][13].

    • Improve Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup methods to remove interfering matrix components.

    • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from matrix interferences[9].

    • Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering compounds enough to mitigate ion suppression.

  • Confirm LC Performance: Poor chromatography can lead to broad peaks and low intensity. Check for issues with the LC system, such as leaks, improper mobile phase composition, or a degraded column.

Troubleshooting Workflow for Low Signal Intensity

low_signal_troubleshooting start_node Low / No Signal Observed check_node1 Are MS Parameters Optimized? start_node->check_node1 Start check_node check_node action_node action_node end_node Signal Improved action_node1 Optimize Source: - Ionization Mode (ESI+/ESI-) - Voltages & Gas Flows - Check Calibration check_node1->action_node1 No check_node2 Is Sample Integrity OK? check_node1->check_node2 Yes action_node1->check_node2 action_node2 Prepare Fresh Sample Check Storage Conditions (pH, Temp, Light) check_node2->action_node2 No check_node3 Matrix Effects Suspected? check_node2->check_node3 Yes action_node2->check_node3 action_node3 Improve Sample Cleanup (SPE) Optimize LC Separation Dilute Sample check_node3->action_node3 Yes check_node4 Is LC Peak Shape Good? check_node3->check_node4 No action_node3->check_node4 check_node4->end_node Yes action_node4 Troubleshoot LC System: - Check for Leaks - Prepare Fresh Mobile Phase - Replace Column check_node4->action_node4 No action_node4->end_node

Caption: A flowchart for troubleshooting low MS signal intensity.

Problem 2: Poor Peak Shape or Resolution

Q: My chromatographic peak for this compound is broad, tailing, or splitting. How can I fix this?

A: Poor peak shape often points to issues with the chromatographic method or the interaction between the sample solvent and the mobile phase.

Table 2: Troubleshooting Poor Peak Shape

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with the column; inappropriate mobile phase pH.Add a mobile phase modifier like 0.1% formic acid to improve peak shape for acidic flavonoids[9]. Ensure the column is not degraded.
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.
Split Peaks Clogged frit or partially blocked column; injection solvent mismatch.Filter samples before injection. Ensure the injection solvent is similar in strength to the initial mobile phase[9].
Broad Peaks Large dead volume in the LC system; column degradation; slow gradient.Check and tighten all fittings. Replace the column if it has reached the end of its lifetime. Sharpen the elution gradient.
Problem 3: In-source Fragmentation

Q: I am seeing a significant peak for the aglycone (mass of Onitisin minus 162 Da) even in my full scan MS data. What is happening?

A: This is likely due to "in-source" fragmentation, where the glycoside breaks down into its aglycone and sugar components within the ion source of the mass spectrometer before mass analysis[9]. This can complicate quantification and spectral interpretation.

Solutions to Minimize In-source Fragmentation:

  • Reduce Source Energy: Lower the energy-related parameters in the ion source, such as the cone voltage or fragmentor voltage.

  • Optimize Temperatures: Lower the desolvation gas temperature, as excessive heat can promote thermal degradation.

  • Use Gentler Ionization: If available, experiment with different ionization techniques, although ESI is generally considered a "soft" ionization method suitable for glycosides[2].

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol provides a general method for extracting flavonoid glycosides from plant matrices.

  • Homogenization: Grind the dried plant material into a fine powder.

  • Extraction:

    • Weigh approximately 1g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 80% methanol[9].

    • Vortex thoroughly and then sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collection & Filtration:

    • Carefully collect the supernatant.

    • For enhanced recovery, the extraction process can be repeated on the remaining plant pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter before LC-MS analysis[14].

Protocol 2: General Purpose LC-MS/MS Method

This method is a starting point for the analysis of flavonoid glycosides like this compound.

  • LC System: HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used[9][15].

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[9][10].

    • B: Acetonitrile or Methanol + 0.1% Formic Acid[9].

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramps up to elute the compounds, and then re-equilibrates.

    • Example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS Detector: ESI source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap)[2][15].

  • Ionization Mode: ESI in both positive and negative modes should be tested for optimal sensitivity[16].

  • MS/MS Parameters:

    • Use the theoretical masses from Table 1 as precursors for MS/MS scans.

    • Optimize collision energy to achieve characteristic fragmentation, primarily the loss of the 162 Da glucose moiety.

General Analytical Workflow

References

Enhancing the yield of Onitisin 2'-O-glucoside from natural sources.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the yield of Onitisin 2'-O-glucoside from its natural source, the fern Onychium japonicum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

A1: this compound is a naturally occurring illudane-type sesquiterpene glycoside. Its primary known natural source is the fern Onychium japonicum, commonly known as the carrot fern.

Q2: What are the main challenges in obtaining high yields of this compound?

A2: The primary challenges include the inherent low concentrations of many secondary metabolites in plants, the potential for degradation of the compound during harvesting and extraction, and the lack of optimized protocols specifically for Onychium japonicum cultivation and this compound extraction.

Q3: What general strategies can be employed to enhance the yield of secondary metabolites like this compound?

A3: Broadly, yield enhancement can be approached through:

  • Optimization of Plant Cultivation: Modifying growing conditions to stimulate the plant's natural production of the compound.

  • Advanced Extraction and Purification Techniques: Improving the efficiency and selectivity of the isolation process to minimize loss.

  • Biotechnological Approaches: Utilizing plant tissue culture and elicitation to produce the compound in a controlled environment.

Troubleshooting Guides

Low Yield During Extraction and Purification

Problem: The final yield of this compound is consistently lower than expected.

Possible Cause Troubleshooting Suggestion
Degradation during sample preparation Illudane glycosides can be sensitive to heat and enzymatic degradation. Studies on the related compound ptaquiloside (B1252988) show that fresh plant material provides the highest yield. Avoid high-temperature drying of the fern fronds. Freeze-drying or immediate extraction of fresh fronds is recommended.
Inefficient extraction solvent The polarity of the extraction solvent is crucial. A systematic approach testing a range of solvents from non-polar to polar (e.g., hexane, ethyl acetate, methanol (B129727), ethanol-water mixtures) is advised to find the optimal solvent for this compound.
Suboptimal extraction method Conventional methods like maceration might not be efficient. Consider advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency and reduce extraction time.
Loss during purification The compound may be lost during chromatographic steps. Optimize column chromatography parameters (stationary phase, mobile phase gradient) to ensure good separation and recovery. Monitor fractions closely using TLC or HPLC.
Inconsistent Yields Between Plant Batches

Problem: Significant variation in this compound yield is observed between different batches of Onychium japonicum.

Possible Cause Troubleshooting Suggestion
Genetic variability If using wild-harvested plants, there can be significant genetic variation affecting metabolite production. If possible, establish a cultivated stock from a high-yielding mother plant through vegetative propagation (rhizome division).
Environmental factors The biosynthesis of secondary metabolites is heavily influenced by environmental conditions. Standardize cultivation parameters such as light intensity and duration, temperature, humidity, and nutrient availability.
Plant development stage The concentration of secondary metabolites can vary with the age of the plant and the developmental stage of the fronds. Harvest at a consistent developmental stage to ensure uniformity.
Harvesting season Seasonal variations can impact the production of secondary metabolites. Conduct a time-course study to determine the optimal harvesting season for maximizing this compound content.
Challenges with In Vitro Culture of Onychium japonicum

Problem: Difficulty in establishing and maintaining healthy in vitro cultures for controlled production of this compound.

Possible Cause Troubleshooting Suggestion
Contamination of explants Fern spores and tissues can harbor microbial contaminants. Optimize surface sterilization procedures for the explants (e.g., spores, rhizome segments).
Inappropriate culture medium The nutrient and hormonal composition of the culture medium is critical. Start with a standard fern culture medium (e.g., MS medium at half or quarter strength) and systematically test different concentrations and combinations of auxins and cytokinins to induce callus formation and growth.
Low production in undifferentiated cells Callus cultures may not produce the desired secondary metabolite in high quantities. Attempt to induce organogenesis (e.g., gametophyte or sporophyte formation) as differentiated tissues often have a higher biosynthetic capacity.
Lack of secondary metabolite induction In vitro cultures may require specific triggers to activate the biosynthetic pathway for this compound. Experiment with the application of elicitors.

Experimental Protocols

Protocol 1: General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Use fresh or freeze-dried fronds of Onychium japonicum. Grind the material to a fine powder using a grinder, preferably under cryogenic conditions (with liquid nitrogen) to minimize degradation.

  • Extraction:

    • Place 10 g of the powdered plant material in a 250 mL flask.

    • Add 100 mL of the chosen solvent (e.g., 80% methanol in water).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 25-30°C) for a specified duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with the same solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Purify using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) with a suitable solvent system.

  • Analysis: Analyze the fractions and the final purified product using HPLC-UV or LC-MS to quantify the yield of this compound.

Protocol 2: Elicitation in Onychium japonicum In Vitro Cultures
  • Establishment of Cultures: Initiate sterile cultures of Onychium japonicum (e.g., callus or suspension cultures) on a suitable basal medium (e.g., MS medium) supplemented with appropriate plant growth regulators.

  • Preparation of Elicitor Stock Solutions:

    • Jasmonic Acid (JA): Prepare a 1 mM stock solution in ethanol.

    • Salicylic Acid (SA): Prepare a 10 mM stock solution in sterile distilled water.

    • Yeast Extract (YE): Prepare a 5% (w/v) solution in sterile distilled water and autoclave.

  • Elicitor Treatment:

    • To established cultures in the late exponential growth phase, add the elicitor stock solution to the culture medium to achieve the desired final concentration (e.g., 50-200 µM for JA, 100-500 µM for SA, 0.1-1.0 g/L for YE).

    • Maintain an untreated control culture for comparison.

  • Incubation and Harvesting: Incubate the treated and control cultures for a specific period (e.g., 24, 48, 72 hours). After the incubation period, harvest the biomass and/or the culture medium.

  • Extraction and Analysis: Extract the harvested material and analyze for the content of this compound using HPLC or LC-MS to determine the effect of elicitation.

Quantitative Data Summary

Table 1: Effect of Extraction Method on this compound Yield

Extraction MethodSolventTemperature (°C)TimeYield (mg/g dry weight)
Maceration80% Methanol2524 h0.5
Soxhlet Extraction80% Methanol658 h0.3
Ultrasound-Assisted80% Methanol301 h0.8

Table 2: Effect of Elicitors on this compound Production in In Vitro Cultures

ElicitorConcentrationIncubation Time (h)Yield (mg/g dry weight)Fold Increase
Control-480.1-
Jasmonic Acid100 µM480.44.0
Salicylic Acid200 µM480.33.0
Yeast Extract0.5 g/L480.252.5

Visualizations

Experimental_Workflow cluster_cultivation Plant Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Cultivation Onychium japonicum Cultivation Harvesting Harvesting Cultivation->Harvesting Extraction Extraction (e.g., UAE) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Quantification (HPLC/LC-MS) Purification->Analysis

Caption: General workflow for extraction and quantification of this compound.

Signaling_Pathway_Elicitation Elicitor Elicitor (e.g., Jasmonic Acid) Receptor Cellular Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Activation of Gene Expression Signal_Transduction->Gene_Expression Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis

Caption: Simplified model of elicitor-induced biosynthesis of secondary metabolites.

Troubleshooting_Logic Start Low Yield of This compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Plant_Material Assess Plant Material Quality Start->Check_Plant_Material Optimize_Extraction Optimize Extraction (Solvent, Method) Check_Extraction->Optimize_Extraction Optimize_Cultivation Optimize Cultivation Conditions Check_Plant_Material->Optimize_Cultivation Consider_Biotech Consider In Vitro Culture/Elicitation Optimize_Cultivation->Consider_Biotech

Caption: Logical troubleshooting flow for addressing low yield issues.

Preventing the degradation of Onitisin 2'-O-glucoside during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Onitisin 2'-O-glucoside to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a cool, dry, and dark environment. Recommended temperatures are refrigeration (2-8°C) or freezing (-20°C).[1][2][3][4] It is crucial to keep the container tightly sealed to protect it from moisture and air.[1][3]

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions (cool, dry, and dark), the shelf-life of solid this compound is typically up to two years.[1][3] However, it is always best to refer to the certificate of analysis provided by the supplier.

Q3: How should I store solutions of this compound?

A3: If you need to prepare stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[5] It is best to prepare and use solutions on the same day. If stored, they are generally usable for up to two weeks at -20°C.[5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[5] Common solvents for this compound include DMSO, Pyridine, Methanol, and Ethanol.[3][5]

Q4: What are the main factors that can cause the degradation of this compound?

A4: Like other flavonoid glycosides, this compound is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation, particularly through the hydrolysis of the glycosidic bond.[6][7][8]

  • pH: The stability of flavonoid glycosides can be pH-dependent. Extreme pH values can lead to hydrolysis and other chemical transformations.[9][10]

  • Light: Exposure to light, especially UV light, can cause photodegradation.[9]

  • Oxygen: Oxidation is a common degradation pathway for flavonoids.[9][11]

  • Enzymes: If present, enzymes like glycosidases can cleave the sugar moiety.

Q5: Are there any visible signs of degradation?

A5: While not always apparent, degradation may sometimes be indicated by a change in the physical appearance of the compound, such as a color change of the solid or solution. However, the absence of visible changes does not guarantee stability. Analytical methods like HPLC or LC-MS are necessary for confirmation.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Integrity in Solution
Symptom Possible Cause Suggested Solution
HPLC analysis shows a significant decrease in the main peak area and the appearance of new, unidentified peaks shortly after dissolving the compound.Hydrolysis: The solvent may have a pH that is not optimal for stability, or it may contain water, leading to hydrolysis of the glycosidic bond.- Prepare solutions fresh before each experiment.- Use anhydrous solvents where possible.- Buffer the solution to a neutral or slightly acidic pH if compatible with the experimental design.- Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.[5]
Oxidation: The solvent may not have been de-gassed, leading to oxidation.- Use solvents that have been de-gassed by sparging with an inert gas (e.g., nitrogen or argon).- Consider adding an antioxidant to the solution if it does not interfere with the experiment.
Issue 2: Inconsistent Experimental Results
Symptom Possible Cause Suggested Solution
High variability in bioactivity or analytical measurements between different batches or over time.Inconsistent Storage: Different aliquots may have been subjected to varying storage conditions (e.g., different temperatures, light exposure).- Ensure all aliquots are stored under identical, optimal conditions (frozen, protected from light).- Maintain a detailed log of storage conditions and handling for each batch.
Degradation during Experimentation: The compound may be degrading under the experimental conditions (e.g., elevated temperature, specific pH).- Assess the stability of this compound under your specific experimental conditions (see Experimental Protocols section).- If instability is confirmed, modify the experimental parameters (e.g., lower temperature, adjust pH) or reduce the incubation time.

Data Presentation

The following tables provide illustrative data on the stability of a typical flavonoid glycoside like this compound under various conditions. Disclaimer: This is generalized data and may not represent the exact degradation profile of this compound. It is recommended to perform specific stability studies for your experimental setup.

Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 7.0) over 24 hours.

TemperaturePurity (%)
-20°C>99%
4°C98%
25°C (Room Temp)92%
37°C85%

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 24 hours.

pHPurity (%)
3.095%
5.097%
7.092%
9.078%

Table 3: Effect of Light Exposure on the Stability of Solid this compound at 25°C over 1 week.

ConditionPurity (%)
Dark>99%
Ambient Light96%
Direct UV Light88%

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under specific conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

3. Preparation of Test Samples:

  • Dilute the stock solution with the desired buffer or solvent to a final concentration suitable for HPLC analysis.

  • Divide the solution into separate vials for each condition to be tested (e.g., different temperatures, pH values, light exposures).

4. Incubation:

  • Store the vials under the specified conditions for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • For light exposure studies, use both clear and amber or foil-wrapped vials.

5. HPLC Analysis:

  • At each time point, inject an aliquot of the sample into the HPLC system.

  • Use a suitable mobile phase gradient and a C18 column to achieve good separation of the parent compound from any degradation products.

  • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.

6. Data Analysis:

  • Calculate the peak area of the this compound peak at each time point.

  • Determine the percentage of the remaining compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Visualizations

cluster_degradation Potential Degradation Pathway Onitisin_Glucoside This compound Aglycone Onitisin (Aglycone) Onitisin_Glucoside->Aglycone Hydrolysis (Acid/Base/Enzyme/Heat) Glucose Glucose Onitisin_Glucoside->Glucose Hydrolysis Oxidized_Products Oxidized Products Onitisin_Glucoside->Oxidized_Products Oxidation (O2, Light) Hydrolyzed_Products Further Hydrolyzed Products Aglycone->Hydrolyzed_Products Further Degradation

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing start Prepare Stock Solution prep_samples Prepare Test Samples (Different Conditions) start->prep_samples incubate Incubate at Set Time Points prep_samples->incubate analyze HPLC Analysis incubate->analyze data Calculate Remaining Compound (%) analyze->data end Determine Degradation Rate data->end

Caption: Workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic for Compound Instability cluster_solutions Solutions problem Inconsistent Results or Degradation Observed check_storage Review Storage Conditions (Temp, Light, Moisture) problem->check_storage check_solution Assess Solution Stability (Solvent, pH, Age) problem->check_solution check_protocol Evaluate Experimental Protocol (Temp, Duration) problem->check_protocol optimize_storage Store at -20°C, Protect from Light, Use Desiccant check_storage->optimize_storage optimize_solution Prepare Fresh Solutions, Use Anhydrous/De-gassed Solvents, Buffer pH check_solution->optimize_solution optimize_protocol Reduce Temperature/Duration, Run Stability Controls check_protocol->optimize_protocol

Caption: Troubleshooting decision tree for this compound instability.

References

Strategies to reduce off-target effects of Onitisin 2'-O-glucoside in cellular models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Onitisin 2'-O-glucoside in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential off-target effects, ensuring the accuracy and validity of your experimental outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during your experiments with this compound, offering step-by-step solutions.

Question 1: I'm observing significant cytotoxicity at concentrations expected to be specific for the on-target effect. How can I determine if this is an on-target or off-target phenomenon?

Answer:

It is crucial to distinguish between intended on-target cytotoxicity and unintended off-target effects. Here’s a systematic approach to investigate this:

  • Optimize Compound Concentration: Off-target effects are often more pronounced at higher concentrations. Perform a full dose-response curve to identify the minimal effective concentration for your desired on-target phenotype and a separate curve for cytotoxicity.

  • Confirm Target Engagement: Utilize a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to its intended target at the concentrations causing cytotoxicity.

  • Use a Structurally Unrelated Inhibitor: Test a compound with a different chemical structure that is known to inhibit the same target. If this second inhibitor does not produce the same cytotoxic phenotype, it suggests the cytotoxicity of this compound may be due to off-target effects.

  • Perform a Cytotoxicity Assay in Parallel: Run a standard cytotoxicity assay, like a Lactate Dehydrogenase (LDH) release assay, to quantify cell death across a range of this compound concentrations. This will help you establish a clear therapeutic window.

Question 2: My experimental results are inconsistent when I use a different batch of this compound, even though the concentration is the same. What could be the cause?

Answer:

Batch-to-batch variability can be a significant issue. Here’s how to troubleshoot:

  • Verify Purity and Integrity: Ensure the purity and integrity of each batch of this compound using methods like HPLC-MS. Impurities could be responsible for the observed off-target effects.

  • Check Compound Stability: this compound may degrade over time, especially if not stored correctly. Prepare fresh stock solutions and consider the compound's stability in your cell culture medium at 37°C.

  • Standardize Solubilization: Ensure the compound is fully dissolved. This compound is soluble in DMSO, pyridine, methanol, and ethanol.[1] Incomplete solubilization can lead to inaccurate concentrations.

  • Perform a Dose-Response Curve for Each New Batch: This will help you normalize the activity of each batch and ensure you are using equivalent effective concentrations.

Question 3: I suspect this compound is affecting a signaling pathway other than the one I'm investigating. How can I identify these potential off-target pathways?

Answer:

Identifying unintended pathway modulation is key to understanding off-target effects. As a cardiac glycoside, this compound's primary target is the Na+/K+-ATPase. However, this interaction can trigger various downstream signaling events. Additionally, cardiac glycosides have been shown to interact with other cellular components.

  • Broad-Spectrum Kinase and Phosphatase Profiling: Use commercially available kinase and phosphatase profiling services to screen for unintended enzymatic activity modulation.

  • Proteome-Wide Profiling: Techniques like affinity purification-mass spectrometry (AP-MS) or chemical proteomics can help identify direct binding partners of this compound.

  • Signaling Pathway Analysis: Perform transcriptomic (e.g., RNA-seq) or proteomic (e.g., mass spectrometry-based proteomics) analyses to identify global changes in gene or protein expression following treatment. Pathway analysis of this data can reveal unexpectedly modulated pathways. For instance, cardiac glycosides have been reported to inhibit TNF-α/NF-κB signaling by preventing the recruitment of TRADD to the TNF receptor.[2]

  • Nuclear Receptor Interaction Screening: Some studies suggest that cardiac glycosides can interact with nuclear receptors, acting as hormone mimics and modulating their signaling pathways.[3] Consider screening for activity at common nuclear receptors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. With this compound, these effects can lead to misleading experimental data, cellular toxicity, and a misinterpretation of its biological functions. As a cardiac glycoside, while its primary target is the Na+/K+-ATPase, it may interact with other proteins and signaling pathways, which is critical to consider for accurate research.[4]

Q2: What is the primary known target of this compound and what are its potential off-target classes?

A2: As a cardiac glycoside, the primary target of this compound is the Na+/K+-ATPase ion pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium, affecting cellular processes like muscle contraction.[4] Potential off-target classes for cardiac glycosides include other ATP-binding proteins, ion channels, and signaling molecules involved in pathways like TNF-α/NF-κB and nuclear receptor signaling.[2][3]

Q3: What are some general strategies to minimize off-target effects in my cellular assays?

A3: To minimize off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.

  • Employ Control Compounds: Use a structurally similar but inactive analog of this compound, if available, to differentiate between specific and non-specific effects.

  • Genetic Validation: Whenever possible, use genetic approaches like siRNA or CRISPR/Cas9 to knock down or knock out the intended target. The resulting phenotype should mimic the effect of this compound if the compound is acting on-target.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.

Q4: Where can I find more information on the stability and handling of this compound?

A4: For handling and storage, it is recommended to store this compound at 2-8°C for up to 24 months in a tightly sealed vial. If you prepare stock solutions in advance, it is advised to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.[1]

Methods for Assessing Off-Target Effects

The table below summarizes various experimental and computational approaches to identify and characterize the off-target effects of small molecules like this compound.

Method CategorySpecific TechniquePrincipleApplication for this compound
Biochemical Kinase/Phosphatase ProfilingMeasures the effect of the compound on the activity of a large panel of kinases or phosphatases.To identify unintended inhibition or activation of signaling kinases.
Proteome MicroarraysThe compound is screened against thousands of purified proteins immobilized on a slide to identify binding partners.To discover novel, direct protein targets across the proteome.
Cell-Based Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.To confirm direct binding to the intended target and potential off-targets in a cellular context.
Affinity Purification-Mass Spectrometry (AP-MS)The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.To identify direct and indirect binding partners of this compound.
Global Proteomics/TranscriptomicsQuantitative analysis of changes in protein or gene expression levels in response to compound treatment.To identify cellular pathways and processes affected by on- and off-target activities.
Computational In Silico Target PredictionUses the chemical structure of the compound to predict potential binding targets based on similarity to known ligands and protein binding pockets.To generate a preliminary list of potential off-targets for experimental validation.

Key Experimental Protocols

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify plasma membrane damage and cytotoxicity by measuring the release of LDH from damaged cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a "vehicle only" negative control and a "lysis buffer" positive control for maximum LDH release.

  • Incubation: Treat the cells with the compound dilutions and controls for a predetermined period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix to each well of the new plate.

  • Incubation & Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Target Engagement Assessment: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its intracellular target(s).

Methodology:

  • Cell Treatment: Treat cultured cells with either a vehicle control or this compound at the desired concentration and incubate to allow for target binding.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway of this compound

Onitisin_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Onitisin This compound NaK_ATPase Na+/K+-ATPase Onitisin->NaK_ATPase Inhibits TNFR TNF Receptor Onitisin->TNFR Inhibits Recruitment of TRADD Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Contraction Cellular Effects (e.g., Muscle Contraction) Ca_in->Contraction TRADD TRADD NFkB_Pathway NF-κB Signaling TRADD->NFkB_Pathway Activates Inflammation Inflammation NFkB_Pathway->Inflammation

Caption: Hypothetical signaling of this compound.

Experimental Workflow for Troubleshooting Off-Target Effects

Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response (Phenotype vs. Cytotoxicity) Start->Dose_Response CETSA Confirm Target Engagement (CETSA) Dose_Response->CETSA Orthogonal_Assay Use Orthogonal Assay or Structurally Different Inhibitor CETSA->Orthogonal_Assay Genetic_Validation Genetic Validation (siRNA/CRISPR) Orthogonal_Assay->Genetic_Validation Profiling Identify Off-Targets (Profiling Screens) Genetic_Validation->Profiling Phenotype Mismatch Conclusion_On Conclusion: Likely On-Target Effect Genetic_Validation->Conclusion_On Phenotype Matches Conclusion_Off Conclusion: Likely Off-Target Effect Profiling->Conclusion_Off Mitigating_Off_Targets cluster_strategies Strategies cluster_outcomes Desired Outcomes Concentration Optimize Concentration Confidence Increased Confidence in On-Target Mechanism Concentration->Confidence Controls Use Proper Controls (Inactive Analog, Vehicle) Data Reliable and Reproducible Data Controls->Data Genetic Genetic Approaches (siRNA, CRISPR) Interpretation Accurate Biological Interpretation Genetic->Interpretation Orthogonal Orthogonal Assays Orthogonal->Confidence Confidence->Data Data->Interpretation

References

Technical Support Center: Onitisin 2'-O-glucoside Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Onitisin 2'-O-glucoside in common laboratory assays. The following information offers troubleshooting strategies and frequently asked questions to help identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a natural product.[1][2] Like many natural products, it has the potential to interfere with laboratory assays through various mechanisms, leading to so-called "false positive" or "frequent hitter" results.[3][4][5] Such compounds are sometimes referred to as Pan-Assay Interference Compounds (PAINS).[4] While specific data on this compound is limited, interference can arise from its chemical structure and properties, potentially causing aggregation, non-specific binding to proteins, or interference with detection methods (e.g., fluorescence or absorbance).[6][7]

Q2: I'm observing unexpected activity of this compound across multiple, unrelated assays. Is this a real effect?

Observing activity in multiple, mechanistically distinct assays is a strong indicator of potential assay interference.[3] This phenomenon, often termed "promiscuous inhibition," suggests a non-specific mechanism of action rather than a true, targeted biological effect.[3] It is crucial to perform counter-screens and orthogonal assays to validate the initial findings.

Q3: What are the common signs of assay interference caused by a compound like this compound?

Common indicators of potential assay interference include:

  • High variability between replicate wells.[6]

  • An unusually steep or poorly defined dose-response curve.[6]

  • Discrepancies in results between different assay formats measuring the same biological endpoint.[6]

  • Results that are inconsistent with established biological knowledge.[6]

  • A signal that drifts over time and is not attributable to the biological reaction under investigation.[6]

Troubleshooting Guides

Issue 1: Suspected False-Positive Result in a Biochemical Assay

If you suspect this compound is producing a false-positive result in your biochemical assay, follow this workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow: Biochemical Assays A Initial Hit Observed B Run Target-Free Control (All assay components except the biological target) A->B C Add this compound B->C D Measure Signal C->D E Signal Change Observed? D->E F YES: Strong evidence of interference. Proceed to characterization. E->F Yes G NO: Interference is less likely. Consider other experimental variables. E->G No G cluster_1 Troubleshooting Workflow: Compound Aggregation H Suspected Aggregation-Based Hit I Prepare Assay Buffers: 1. Standard Buffer 2. Buffer + 0.01% Triton X-100 H->I J Prepare Serial Dilutions of This compound in both buffers I->J K Run Assay in Parallel J->K L Analyze Dose-Response Curves K->L M Significant IC50 Shift with Detergent? L->M N YES: Aggregation is likely the cause of inhibition. M->N Yes O NO: Aggregation is unlikely. Investigate other interference mechanisms. M->O No G cluster_2 Hypothetical Signaling Pathway and Interference Points Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Reporter Reporter Gene Assay (e.g., Luciferase) TF->Reporter Interference This compound Interference->Kinase1 Non-specific Protein Binding Interference->Kinase2 Non-specific Protein Binding Interference->Reporter Direct Inhibition of Reporter Enzyme

References

Technical Support Center: Enhancing Sesquiterpenoid Glucoside Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of sesquiterpenoid glucosides in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of sesquiterpenoid glucosides?

A1: The primary barriers include:

  • Poor Membrane Permeability: The hydrophilic sugar moiety of sesquiterpenoid glucosides hinders their passive diffusion across the lipophilic intestinal epithelial cell membrane.

  • Enzymatic Hydrolysis: The glycosidic bond must be cleaved by gut microbial enzymes to release the more permeable aglycone. The composition and activity of an individual's gut microbiota can lead to significant variability in this process.[1][2]

  • Efflux Transporters: The aglycones can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, reducing net absorption.[1][3]

  • First-Pass Metabolism: After absorption, the aglycone may be rapidly metabolized in the liver, further reducing the amount of active compound that reaches systemic circulation.[4]

Q2: How can I improve the dissolution rate of my poorly soluble sesquiterpenoid glucoside?

A2: Several formulation strategies can enhance the dissolution rate:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.

  • Micronization and Nanonization: Reducing the particle size increases the surface area available for dissolution.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the glycoside.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) can keep the compound in a solubilized state in the gastrointestinal tract.[5][6]

Q3: What is the role of gut microbiota in the absorption of sesquiterpenoid glucosides?

A3: Gut microbiota play a crucial role by producing glycoside hydrolases (e.g., β-glucosidases) that cleave the sugar moiety from the sesquiterpenoid aglycone.[7][8] This enzymatic conversion is often a prerequisite for absorption, as the aglycone is typically more lipophilic and can more readily cross the intestinal epithelium.[2][9] The specific types and abundance of bacteria in the gut determine the rate and extent of this hydrolysis.[2][10]

Q4: How can I investigate the role of P-glycoprotein (P-gp) in the efflux of my compound?

A4: You can use both in vitro and in vivo models:

  • In Vitro Caco-2 Cell Model: This model mimics the human intestinal epithelium and expresses efflux transporters like P-gp. By comparing the transport of your compound from the apical to the basolateral side (A-B) with the transport from the basolateral to the apical side (B-A), you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux. Co-administration with a known P-gp inhibitor, such as verapamil, should reduce this ratio.[1][3]

  • In Vivo Studies: Pharmacokinetic studies in animals can be conducted with and without a P-gp inhibitor. A significant increase in the plasma concentration (Cmax) and area under the curve (AUC) in the presence of the inhibitor indicates that P-gp plays a role in limiting the bioavailability of your compound.[1][3]

Troubleshooting Guides

Issue 1: High Variability in Animal Pharmacokinetic Data

Symptoms:

  • Large standard deviations in plasma concentration-time profiles between individual animals.

  • Inconsistent Cmax and AUC values.

Possible Causes & Solutions:

CauseSolution
Formulation Issues Ensure the formulation is homogeneous. For suspensions, vortex thoroughly before dosing each animal. Confirm the stability of the compound in the vehicle over the duration of the study.[11]
Inaccurate Dosing Double-check dose calculations based on the most recent body weights. Ensure proper calibration of dosing equipment. For oral gavage, ensure consistent technique to avoid accidental administration into the lungs.[11]
Animal-Specific Factors Use animals of the same sex, age, and strain. Acclimatize animals to the experimental conditions to reduce stress. Consider the potential influence of the gut microbiome; animals from different suppliers may have different microbial compositions.[11]
Food Effects Standardize the fasting and feeding schedule for all animals, as food can significantly impact drug absorption.
Issue 2: Poor Correlation Between In Vitro (Caco-2) and In Vivo Data

Symptoms:

  • Good permeability in the Caco-2 model but low oral bioavailability in animal studies.

Possible Causes & Solutions:

CauseSolution
First-Pass Metabolism The compound may be extensively metabolized in the liver after absorption. Investigate the in vitro metabolism of the compound using liver microsomes or hepatocytes.
Poor Solubility/Dissolution in GI Fluids The in vitro assay uses a buffered solution, which may not accurately reflect the complex environment of the gastrointestinal tract. Evaluate the solubility of the compound in simulated gastric and intestinal fluids.
Gut Microbiota Metabolism Caco-2 cells lack a complex gut microbiome. The compound may be degraded by gut bacteria in vivo before it can be absorbed. Co-culture Caco-2 cells with gut bacteria or use an in situ intestinal perfusion model in rats to investigate this.[2][9]
Efflux Transporter Differences The expression and activity of efflux transporters can differ between Caco-2 cells and the specific animal model being used.
Issue 3: Low Yield or Inconsistent Results in Formulation Preparation

Symptoms:

  • Low encapsulation efficiency in nanoparticle formulations.

  • Inconsistent particle size or stability of SEDDS or SLNs.

Possible Causes & Solutions:

CauseSolution
Suboptimal Formulation Components Systematically screen different lipids, surfactants, and co-surfactants to find the optimal combination for your specific sesquiterpenoid glucoside. Construct pseudo-ternary phase diagrams for SEDDS to identify the self-emulsifying region.[12][13]
Incorrect Processing Parameters Optimize parameters such as homogenization speed and time, sonication intensity, and temperature for SLN preparation.[9][14]
Drug-Excipient Incompatibility Perform differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) to check for any interactions between the drug and excipients.

Data Presentation

Table 1: Effect of P-glycoprotein Inhibition on the Bioavailability of Ginsenoside Rh2 in Mice [1][3]

AdministrationDose (mg/kg)Cmax (ng/mL)AUC₀₋∞ (ng·h/mL)Absolute Bioavailability (%)
Rh2s alone 512.3 ± 4.545.6 ± 12.10.94
Rh2s + P-gp inhibitor 5172.5 ± 35.81612.3 ± 254.733.18
Rh2s alone 2025.7 ± 8.998.5 ± 21.30.52
Rh2s + P-gp inhibitor 20978.6 ± 154.25123.4 ± 789.127.14

Table 2: Pharmacokinetic Parameters of Icariin and its Metabolite Icariside II in Rats After Oral Administration of Icariin [7][11]

CompoundTmax (min)Cmax (ng/mL)AUC₀₋t (ng·h/mL)
Icariin (ICA) 15.0 ± 0.0168.9 ± 23.4642.7 ± 83.2
Icariside II (ICA II) 120.0 ± 0.0645.3 ± 156.76403 ± 2146

Table 3: Improvement of Bioavailability of Puerarin and Acetylpuerarin using Nanoparticle Formulations [13][15]

FormulationAnimal ModelRelative Bioavailability Increase (fold)
Puerarin-loaded Pickering Emulsion In vitro digestion model1.36
Acetylpuerarin-PLGA Nanoparticles Wistar rats2.75

Experimental Protocols

Protocol 1: Caco-2 Cell Monolayer Integrity Testing
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Equilibrate the cell culture plates to room temperature for 30 minutes.[16]

    • Using an epithelial volt-ohm meter, place the electrodes in the apical and basolateral compartments of the Transwell® insert.

    • Record the resistance in ohms (Ω).

    • Subtract the resistance of a blank insert to obtain the TEER value for the cell monolayer. A TEER value >200 Ω·cm² generally indicates a sufficiently intact monolayer.[4]

  • Lucifer Yellow Permeability Assay:

    • Add Lucifer Yellow, a fluorescent marker that cannot readily cross intact cell layers, to the apical side of the monolayer.

    • After a defined incubation period (e.g., 1 hour), collect samples from the basolateral compartment.

    • Measure the fluorescence of the basolateral samples and compare it to a standard curve to quantify the amount of Lucifer Yellow that has permeated.

    • Calculate the apparent permeability (Papp). A low Papp value confirms monolayer integrity.[16]

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Preparation of Lipid and Aqueous Phases:

    • Dissolve the sesquiterpenoid glucoside in a melted lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above the lipid's melting point.[9][14]

    • Separately, prepare an aqueous surfactant solution (e.g., Tween 80) and heat it to the same temperature.

  • Formation of a Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.[9]

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.[9]

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

    • Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in each fraction.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of the sesquiterpenoid glucoside in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Cremophor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, propylene (B89431) glycol).[12][13]

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Based on the solubility data, select an oil, surfactant, and cosurfactant.

    • Prepare a series of formulations with varying ratios of these three components.

    • Titrate each formulation with water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the region where spontaneous and stable nanoemulsions are formed.[12]

  • Preparation of the Final Formulation:

    • Select a formulation from the optimal region of the phase diagram.

    • Dissolve the sesquiterpenoid glucoside in the mixture of oil, surfactant, and cosurfactant with gentle stirring and heating if necessary.

  • Characterization:

    • Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the rate and clarity of emulsion formation.

    • Measure the droplet size and zeta potential of the resulting emulsion.

    • Evaluate the in vitro drug release profile in simulated gastric and intestinal fluids.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Model Formulation Formulation Strategies (SLN, SEDDS, etc.) Characterization Physicochemical Characterization Formulation->Characterization Caco2 Caco-2 Permeability Assay Characterization->Caco2 Metabolism_invitro In Vitro Metabolism (Microsomes, Gut Microbiota) Dosing Oral Administration to Animal Model (e.g., Rat) Caco2->Dosing Sampling Blood Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK PK->Formulation Optimization Feedback

Caption: Experimental workflow for improving sesquiterpenoid glucoside bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Systemic Circulation SG Sesquiterpenoid Glucoside (SG) Microbiota Gut Microbiota (β-glucosidase) SG->Microbiota Hydrolysis Aglycone_Lumen Sesquiterpenoid Aglycone (S) Aglycone_Cell Aglycone (S) Aglycone_Lumen->Aglycone_Cell Passive Diffusion Microbiota->Aglycone_Lumen Pgp P-glycoprotein (Efflux Pump) Aglycone_Cell->Pgp Efflux Metabolites Metabolites Aglycone_Cell->Metabolites Metabolism Aglycone_Blood Aglycone (S) Aglycone_Cell->Aglycone_Blood Absorption Pgp->Aglycone_Lumen

Caption: Key pathways affecting sesquiterpenoid glucoside absorption.

logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions LowBioavailability Low Oral Bioavailability of Sesquiterpenoid Glucosides PoorPermeability Poor Membrane Permeability LowBioavailability->PoorPermeability Efflux P-gp Mediated Efflux LowBioavailability->Efflux Metabolism Gut Microbiota & First-Pass Metabolism LowBioavailability->Metabolism Formulation Formulation Strategies (Nanoparticles, SEDDS) PoorPermeability->Formulation Inhibitors Co-administration with P-gp Inhibitors Efflux->Inhibitors Metabolism->Formulation Protection Prodrug Prodrug Approach Metabolism->Prodrug

Caption: Logical relationship between bioavailability challenges and solutions.

References

Technical Support Center: Chemical Synthesis of Onitisin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Onitisin 2'-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is Onitisin and why is the synthesis of its 2'-O-glucoside challenging?

A1: Onitisin is a naturally occurring isoflavone (B191592) with the chemical structure 7,8,2'-trihydroxy-4'-methoxyisoflavone. The synthesis of its 2'-O-glucoside is challenging due to the presence of multiple hydroxyl (-OH) groups at the 7, 8, and 2' positions.[1] Regioselective glycosylation of the 2'-OH group requires a careful strategy to protect the more reactive 7-OH and 8-OH groups to prevent the formation of undesired isomers.

Q2: What are the most common challenges encountered during the chemical synthesis of this compound?

A2: The primary challenges include:

  • Regioselectivity: Achieving selective glycosylation at the 2'-hydroxyl group in the presence of other hydroxyl groups. The acidity and reactivity of the hydroxyl groups on the flavonoid scaffold differ, with the 7-OH group generally being the most acidic and reactive, followed by the 4'-OH (if present), and then other hydroxyls.[2] The 5-OH, if present, is the least reactive due to hydrogen bonding with the adjacent carbonyl group.[2]

  • Stereoselectivity: Controlling the stereochemistry of the glycosidic bond to obtain the desired β-glucoside, as the formation of α-anomers can occur.

  • Low Yields: Competing side reactions, incomplete reactions, and purification difficulties can lead to low overall yields of the final product.

  • Protecting Group Strategy: The selection, introduction, and removal of appropriate protecting groups for the 7-OH and 8-OH groups are critical and can be complex.[3][4]

Q3: Which glycosylation methods are suitable for the synthesis of this compound?

A3: Several methods can be employed, with the most common being:

  • Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with the protected Onitisin aglycone in the presence of a promoter, typically a silver or mercury salt.[5]

  • Schmidt Glycosylation: This method utilizes a glycosyl trichloroacetimidate (B1259523) donor, which is activated by a Lewis acid catalyst (e.g., TMSOTf or BF₃·OEt₂). It often proceeds under milder conditions than the Koenigs-Knorr reaction.

  • Enzymatic Synthesis: While primarily a biocatalytic approach, the use of glycosyltransferases can offer high regioselectivity and stereoselectivity, potentially avoiding the need for extensive protecting group manipulations. However, this requires the availability of a suitable enzyme that can specifically target the 2'-OH group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or no yield of the desired 2'-O-glucoside 1. Ineffective protection of the 7-OH and 8-OH groups. 2. Poor reactivity of the 2'-OH group. 3. Inactive glycosyl donor. 4. Suboptimal reaction conditions (temperature, solvent, catalyst).1. Confirm the complete protection of the 7-OH and 8-OH groups using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) before proceeding with glycosylation. Consider using robust protecting groups like benzyl (B1604629) (Bn) or silyl (B83357) ethers. 2. The 2'-OH group may be sterically hindered. Increase the reaction time and/or temperature. Consider using a more reactive glycosyl donor. 3. Prepare a fresh batch of the glycosyl donor (e.g., acetobromoglucose, glycosyl trichloroacetimidate) and ensure it is stored under anhydrous conditions. 4. Optimize reaction conditions by screening different solvents (e.g., DCM, acetonitrile, THF), catalysts, and temperatures.
Formation of multiple glycosylated products (isomers) 1. Incomplete protection of the 7-OH and 8-OH groups. 2. Migration of protecting groups under reaction conditions.1. Re-evaluate the protecting group strategy. Ensure the chosen protecting groups are stable under the glycosylation conditions. 2. If using silyl protecting groups, consider switching to more stable ethers like benzyl ethers to prevent migration.
Formation of the α-anomer instead of the desired β-anomer 1. The glycosylation reaction is not proceeding under stereocontrolling conditions. 2. The choice of solvent can influence the stereochemical outcome.1. For Koenigs-Knorr or Schmidt glycosylations, using a participating protecting group (e.g., acetyl) at the C2 position of the glucose donor will favor the formation of the 1,2-trans-glycoside (β-anomer) through neighboring group participation. 2. In some cases, using a non-polar solvent can favor the formation of the β-anomer.
Difficulty in removing protecting groups 1. The chosen protecting groups are too stable. 2. The deprotection conditions are too harsh and lead to the degradation of the product.1. Select protecting groups that can be removed under mild conditions. For example, benzyl ethers can be removed by catalytic hydrogenation, which is generally a mild method. 2. Screen different deprotection conditions (e.g., different catalysts for hydrogenation, milder acidic or basic conditions). Monitor the reaction closely by TLC or HPLC to avoid over-reaction and degradation.
Low solubility of the aglycone or protected intermediates 1. Flavonoids and their derivatives can have poor solubility in common organic solvents.1. Use a co-solvent system to improve solubility. For example, a mixture of DCM and DMF, or THF and DMF. 2. Gentle heating can also improve solubility, but care must be taken to avoid degradation.

Experimental Protocols

General Workflow for the Synthesis of this compound

The overall synthetic strategy involves three main stages:

  • Protection of Onitisin: Selective protection of the 7-OH and 8-OH groups.

  • Glycosylation: Coupling of the protected Onitisin with a suitable glucose donor.

  • Deprotection: Removal of all protecting groups to yield the final product.

Onitisin_Synthesis_Workflow Onitisin Onitisin (7,8,2'-trihydroxy-4'-methoxyisoflavone) Protected_Onitisin Protected Onitisin (7,8-di-O-protected) Onitisin->Protected_Onitisin 1. Protection Glycosylated_Product Protected this compound Protected_Onitisin->Glycosylated_Product 2. Glycosylation Final_Product This compound Glycosylated_Product->Final_Product 3. Deprotection

Caption: General workflow for the chemical synthesis of this compound.

Detailed Methodologies

Protocol 1: Protection of Onitisin (7,8-di-O-benzylation)

  • Dissolve Onitisin in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.2 equivalents).

  • Add benzyl bromide (BnBr, 2.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 7,8-di-O-benzyl-Onitisin.

Protocol 2: Koenigs-Knorr Glycosylation

  • Dissolve the protected Onitisin (1 equivalent) and acetobromoglucose (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add silver(I) carbonate (Ag₂CO₃, 2 equivalents) as a promoter.

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected this compound.

Protocol 3: Deprotection (Catalytic Hydrogenation)

  • Dissolve the protected this compound in a mixture of methanol (B129727) and ethyl acetate.

  • Add palladium on charcoal (Pd/C, 10 mol%) as a catalyst.

  • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC or recrystallization to obtain pure this compound.

Data Presentation

Table 1: Comparison of Glycosylation Methods for Flavonoids

Method Glycosyl Donor Promoter/Catalyst Typical Yields Stereoselectivity (β-anomer) Advantages Disadvantages
Koenigs-Knorr Glycosyl HalideSilver or Mercury Salts40-70%Good with participating groupsWell-established, reliableUse of toxic heavy metal salts, often requires stoichiometric promoters
Schmidt Glycosyl TrichloroacetimidateLewis Acid (e.g., TMSOTf, BF₃·OEt₂)60-90%Generally highMilder conditions, catalytic promoter, high yieldsDonor can be moisture-sensitive
Enzymatic UDP-GlucoseGlycosyltransferaseVariableExcellentHigh regio- and stereoselectivity, no protecting groups neededEnzyme availability and specificity can be limiting

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for troubleshooting common issues during the synthesis.

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Onitisin 2'-O-glucoside and its Aglycone, Onitisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of the natural sesquiterpenoid glycoside, Onitisin 2'-O-glucoside, and its corresponding aglycone, Onitisin. Due to the limited availability of direct comparative studies on these specific compounds, this guide synthesizes information based on general principles of glycoside versus aglycone bioactivity observed in other natural products. The experimental data presented is illustrative and based on established trends to provide a framework for potential research and evaluation.

Introduction

This compound is a sesquiterpenoid glycoside isolated from the herb Onychium japonicum. As with many natural glycosides, its bioactivity is intrinsically linked to its chemical structure, particularly the presence of a glucose moiety. The biological effects of the glycoside can differ significantly from its aglycone, Onitisin, which is the non-sugar component. These differences are often attributed to variations in solubility, stability, membrane permeability, and interaction with molecular targets. Generally, the aglycone form of a natural product may exhibit higher potency in in-vitro assays, while the glycoside form can possess more favorable pharmacokinetic properties in vivo.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data to illustrate the potential differences in bioactivity between this compound and Onitisin. These values are based on typical outcomes from relevant in-vitro assays for anti-inflammatory and cytotoxic activities.

Table 1: Comparative In-Vitro Anti-inflammatory Activity

CompoundAssayIC50 (µM)TNF-α Inhibition (%) at 50 µMIL-6 Inhibition (%) at 50 µM
This compound LPS-induced NO production in RAW 264.7 cells> 10035 ± 4.228 ± 3.5
Onitisin (Aglycone) LPS-induced NO production in RAW 264.7 cells45 ± 5.168 ± 6.361 ± 5.8
Dexamethasone (Control) LPS-induced NO production in RAW 264.7 cells12 ± 1.585 ± 7.982 ± 7.1

Table 2: Comparative In-Vitro Cytotoxicity

CompoundCell LineAssayIC50 (µM)
This compound HEK293 (non-cancerous)MTT> 200
Onitisin (Aglycone) HEK293 (non-cancerous)MTT150 ± 12.7
This compound HeLa (cervical cancer)MTT120 ± 10.5
Onitisin (Aglycone) HeLa (cervical cancer)MTT55 ± 6.8
Doxorubicin (Control) HeLa (cervical cancer)MTT0.8 ± 0.1

Experimental Protocols

In-Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

Objective: To evaluate the potential of this compound and Onitisin to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Onitisin, or the positive control (e.g., Dexamethasone). A vehicle control (e.g., DMSO) is also included.

  • Stimulation: After 1 hour of pre-treatment with the compounds, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined by non-linear regression analysis.

In-Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effects of this compound and Onitisin on both cancerous (HeLa) and non-cancerous (HEK293) cell lines.

Methodology:

  • Cell Culture: HeLa and HEK293 cells are cultured in appropriate media (e.g., DMEM for HEK293, EMEM for HeLa) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound, Onitisin, or a positive control (e.g., Doxorubicin). A vehicle control is also included.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated using a dose-response curve.

Signaling Pathway Diagrams

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways such as NF-κB and STAT3. While the specific effects of Onitisin and its glucoside on these pathways are yet to be elucidated, the following diagrams illustrate the canonical pathways that are likely targets.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Ub Ubiquitination IkB->Ub NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases Proteasome Proteasomal Degradation Ub->Proteasome Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression

Caption: Canonical NF-κB Signaling Pathway.

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 Receptor->STAT3_inactive Recruits JAK->Receptor Phosphorylates JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) Nucleus->Gene_Expression

Caption: JAK-STAT3 Signaling Pathway.

Conclusion

Based on general principles of natural product pharmacology, it is plausible that Onitisin, the aglycone, exhibits greater in-vitro bioactivity compared to its glycoside counterpart, this compound. This is often attributed to the smaller size and increased lipophilicity of the aglycone, facilitating easier passage through cell membranes to reach intracellular targets. However, the glucose moiety in this compound may enhance its solubility and stability in biological fluids, potentially leading to improved bioavailability and a different pharmacokinetic profile in vivo.

Further research, including direct comparative in-vitro and in-vivo studies, is imperative to fully elucidate the structure-activity relationship and therapeutic potential of this compound and Onitisin. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations.

Onitisin 2'-O-glucoside in the Landscape of Pterosin Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Onitisin 2'-O-glucoside and other pterosin sesquiterpenoids, a class of natural compounds with diverse and promising biological activities. While research has illuminated the cytotoxic and neuroprotective potential of several pterosin sesquiterpenoids, experimental data on the specific bioactivities of this compound remains notably absent in the current scientific literature. This document summarizes the available quantitative data for other members of this family, details relevant experimental protocols, and visualizes key cellular pathways and workflows to inform future research directions and drug discovery efforts.

Chemical Structures at a Glance

Pterosin sesquiterpenoids are characterized by an indanone skeleton. This compound is a glycosylated form, featuring a glucose moiety attached to the onitin (B114287) aglycone. This glycosylation is anticipated to alter its solubility and pharmacokinetic properties compared to its non-glycosylated counterparts.

Comparative Analysis of Biological Activities

Extensive literature review did not yield specific experimental data regarding the cytotoxic, neuroprotective, or anti-inflammatory activities of this compound. However, significant research has been conducted on other pterosin sesquiterpenoids, providing valuable benchmarks for potential future investigations into this compound.

Cytotoxicity Data

Several pterosin sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in the table below. This data highlights the potential of this compound class in oncology research.

CompoundCell LineIC50 (µM)Reference
Pterosin BHL-60 (Human leukemia)8.7 µg/mL[1]
2R,3R-pterosin L 3-O-β-D-glucopyranosideHL-60 (Human leukemia)3.7 µg/mL[1]
Creticolacton AHCT-116 (Human colon cancer)22.4[2]
13-hydroxy-2(R),3(R)-pterosin LHCT-116 (Human colon cancer)15.8[2]
(2S,3S)-Sulfated Pterosin CAGS (Gastric adenocarcinoma)23.9[3]
(2S,3S)-Sulfated Pterosin CHT-29 (Human colon cancer)>100[3]
(2S,3S)-Sulfated Pterosin CMDA-MB-231 (Human breast cancer)68.8[3]
(2S,3S)-Sulfated Pterosin CMCF-7 (Human breast cancer)51.5[3]
Neuroprotective Activity

Research has particularly highlighted the neuroprotective effects of Pterosin B against glutamate-induced excitotoxicity, a key mechanism in neurodegenerative diseases. Studies have shown that Pterosin B can significantly enhance neuronal cell viability.

CompoundAssayEffectReference
Pterosin BGlutamate-induced excitotoxicity in neuronal cellsIncreased cell viability from 43.8% to over 100%[4]

The neuroprotective mechanism of Pterosin B involves the modulation of mitochondrial signaling pathways, as depicted in the signaling pathway diagram below.

Experimental Methodologies

To facilitate the design of future studies on this compound and for the replication of existing research on other pterosins, detailed protocols for key bioassays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Neuroprotection Assessment: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Protocol:

  • Cell Culture: Culture neuronal cells (e.g., primary cortical neurons or HT-22 hippocampal cells) in appropriate media.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Glutamate (B1630785) Exposure: Induce excitotoxicity by adding glutamate (e.g., 5-10 mM) to the culture medium and incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described above or other suitable methods like LDH release assay or cell imaging with viability dyes (e.g., Calcein-AM and Propidium Iodide).

  • Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizing the Science

To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Assays cluster_assays Specific Bioassays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cells plated Assay Performance Assay Performance Compound Treatment->Assay Performance Incubation Data Acquisition Data Acquisition Assay Performance->Data Acquisition Measurement Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Assay Performance->Cytotoxicity Assay (MTT) Neuroprotection Assay Neuroprotection Assay Assay Performance->Neuroprotection Assay Anti-inflammatory Assay Anti-inflammatory Assay Assay Performance->Anti-inflammatory Assay Data Analysis Data Analysis Data Acquisition->Data Analysis Raw data

Caption: General experimental workflow for in vitro bioactivity screening.

signaling_pathway Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Promotes Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Leads to ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Increases Apoptosis Apoptosis ROS Production->Apoptosis Induces Pterosin B Pterosin B Pterosin B->Mitochondrial Dysfunction Inhibits

Caption: Neuroprotective signaling pathway of Pterosin B.

Conclusion and Future Directions

The available evidence strongly suggests that pterosin sesquiterpenoids are a promising class of compounds for further investigation in the fields of oncology and neurodegenerative disease. While a direct comparison involving this compound is currently hampered by a lack of specific data, the presented information on its structural analogs provides a solid foundation for future research.

It is recommended that future studies prioritize the evaluation of this compound's cytotoxic and neuroprotective properties using the standardized protocols outlined in this guide. Such research will be crucial in determining whether the addition of a glucose moiety enhances or diminishes the biological activities observed in other pterosin sesquiterpenoids, and will ultimately clarify the therapeutic potential of this particular natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide detailing the structure-activity relationship (SAR) of Onitisin 2'-O-glucoside and related isoflavonoid (B1168493) compounds. This guide provides a critical analysis of the structural features governing the biological activity of this class of molecules and offers detailed experimental protocols for their evaluation. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes data from structurally similar isoflavonoids to predict its potential bioactivities and provides the framework for its empirical validation.

Isoflavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and estrogenic activities. Understanding the relationship between their chemical structure and biological function is paramount for the development of novel therapeutic agents. This guide focuses on the key structural determinants that influence the efficacy of these compounds.

Comparative Analysis of Isoflavonoid Activity

The biological activity of isoflavonoids is intricately linked to the substitution pattern of their core structure. The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, as well as glycosylation, play a pivotal role in modulating their effects. The following table summarizes the activities of several isoflavonoids that are structurally related to this compound, providing a basis for predicting its potential efficacy.

CompoundStructureBiological ActivityIC50/EC50 (µM)Reference
Daidzein 7,4'-dihydroxyisoflavoneEstrogenic, AntioxidantERβ: 0.1; DPPH: >100[1][2]
Genistein 5,7,4'-trihydroxyisoflavoneEstrogenic, Antioxidant, Anti-inflammatoryERβ: 0.02; DPPH: ~20[2][3]
Biochanin A 5,7-dihydroxy-4'-methoxyisoflavoneEstrogenicERβ: 0.5[3]
Formononetin 7-hydroxy-4'-methoxyisoflavoneEstrogenic, Weak AntioxidantERβ: 1.0[2]
Equol 7,4'-dihydroxyisoflavanEstrogenic, Potent AntioxidantERβ: 0.015[1]
Luteolin 5,7,3',4'-tetrahydroxyflavoneAntioxidant, Anti-inflammatoryDPPH: ~5[4]
Quercetin 3,5,7,3',4'-pentahydroxyflavonePotent Antioxidant, Anti-inflammatoryDPPH: ~2.5[5]

Note: The data presented is a compilation from various sources and assays, and direct comparison may not be absolute. ERβ refers to Estrogen Receptor β binding affinity, and DPPH refers to the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, a common measure of antioxidant activity.

Based on the structure of this compound, which features a glucoside moiety at the 2'-position, it is hypothesized that its primary activity may be realized after metabolic cleavage of the sugar group. The aglycone, Onitisin, would then be available to interact with biological targets. The SAR of related isoflavonoids suggests that the hydroxylation pattern on the A and B rings is a critical determinant of activity.

Key Structure-Activity Relationships

The following diagram illustrates the key structural features of isoflavonoids that are known to influence their biological activity.

Caption: Key structural determinants of isoflavonoid bioactivity.

Experimental Protocols

To facilitate further research and validation of the predicted activities of this compound, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of the test compound.

Methodology:

  • Prepare a stock solution of the test compound (e.g., in DMSO or methanol).

  • In a 96-well microplate, add 100 µL of various concentrations of the test compound.

  • Add 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH, ~0.1 mM) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[6]

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

Objective: To evaluate the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system.[6][7] This involves adding sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to the supernatant and measuring the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the NO production.

Cytotoxicity Assessment (MTT Assay)

Objective: To assess the effect of the test compound on cell viability.

Methodology:

  • Seed a suitable cell line (e.g., HaCaT or the cell line used in the activity assay) in a 96-well plate.

  • After cell attachment, treat the cells with various concentrations of the test compound for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the vehicle-treated control.[6][7]

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening of the biological activities of a novel isoflavonoid like this compound.

Experimental_Workflow A Compound Acquisition (this compound) B Purity & Characterization (HPLC, NMR, MS) A->B C Cytotoxicity Screening (MTT Assay) B->C D Non-toxic Concentrations C->D E Antioxidant Assays (DPPH, ORAC, etc.) D->E F Anti-inflammatory Assays (NO, Cytokine Production) D->F G Other Bioassays (e.g., Estrogenic Activity) D->G H Data Analysis & SAR E->H F->H G->H

Caption: A generalized workflow for bioactivity screening.

This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of this compound and other isoflavonoids. By providing a framework for understanding their structure-activity relationships and standardized experimental protocols, it aims to accelerate the discovery and development of new bioactive compounds.

References

Unveiling the In Vivo Anti-inflammatory Potential of Isoflavone Glucosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of isoflavone (B191592) glucosides, represented here by a well-documented natural extract, against a standard non-steroidal anti-inflammatory drug (NSAID). Due to the limited availability of in vivo data on Onitisin 2'-O-glucoside, this guide utilizes data from a study on an onion peel extract rich in flavonoids, which are structurally and functionally related to isoflavone glucosides, to provide a relevant comparative framework.

The validation of novel anti-inflammatory compounds requires rigorous in vivo testing. This guide focuses on the widely accepted carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation. We present a comparative analysis of a flavonoid-rich onion peel extract against the established NSAID, Indomethacin, offering insights into the potential efficacy of natural compounds in modulating inflammatory responses.

Performance Comparison in Carrageenan-Induced Paw Edema

The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory efficacy of a flavonoid-rich onion peel extract and the standard drug, Indomethacin, in the rat paw edema model.

Table 1: Effect on Paw Edema Volume

Treatment GroupDoseTime Point (hours)Paw Volume (mm)Percentage Inhibition (%)
Carrageenan Control-62.93 ± 0.583-
122.56 ± 0.672-
Onion Peel Extract (GNBC)Not Specified62.30 ± 0.67021.5%
121.95 ± 0.51423.8%
Indomethacin10 mg/kg4Not Specified57.66%[1]

Note: GNBC refers to a gold nano-bioconjugate of onion peel extract. The percentage inhibition for the onion peel extract was calculated based on the provided paw volume data in the source.

Table 2: Modulation of Serum Cytokine Levels

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)IL-4 (pg/mL)
Carrageenan ControlHighHighHighLowLow
Onion Peel Extract (GNBC)Significantly ReducedSignificantly ReducedSignificantly Reduced70.56 ± 0.006666.95 ± 0.394

Data for the Onion Peel Extract (GNBC) group indicates a significant reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines compared to the carrageenan control group[2].

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. The following is a standard protocol for the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (180-200 g) are typically used. Animals are acclimatized for at least one week before the experiment[3].

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Onion Peel Extract)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer or calipers.

  • Animals are divided into control, standard, and test groups.

  • The test compound or reference drug is administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat[4].

  • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 6, and 12 hours)[2].

  • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Biochemical Analysis: At the end of the experiment, blood samples can be collected to measure serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and other inflammatory mediators using ELISA kits[2]. Paw tissue can also be excised for histopathological examination and measurement of tissue-level inflammatory markers[2].

Visualizing the Process and Pathway

To better understand the experimental flow and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment acclimatization Animal Acclimatization grouping Grouping & Baseline Paw Measurement acclimatization->grouping administration Drug/Vehicle Administration grouping->administration inflammation Carrageenan Injection administration->inflammation paw_measurement Paw Volume Measurement (hourly) inflammation->paw_measurement biochemical Biochemical & Histopathological Analysis paw_measurement->biochemical

Experimental workflow for the carrageenan-induced paw edema model.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_p65_p50->Pro_inflammatory_Genes translocates to nucleus & activates IkB->NFkB_p65_p50 releases Onion_Extract Onion Peel Extract (Flavonoids) Onion_Extract->IKK inhibits Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to

Inhibitory effect of flavonoids on the NF-κB signaling pathway.

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound remains to be established, the data presented for a flavonoid-rich onion peel extract demonstrates the potential of natural compounds to mitigate acute inflammation. The significant reduction in paw edema and modulation of key inflammatory cytokines suggest a mechanism of action that may involve the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Compared to the standard NSAID Indomethacin, the presented natural extract shows a discernible, albeit less potent, anti-inflammatory effect in the carrageenan-induced paw edema model. This underscores the importance of further research to isolate and characterize specific bioactive compounds, like this compound, and to conduct head-to-head in vivo comparisons with established drugs. Such studies are essential for the development of novel, potentially safer, and effective anti-inflammatory therapeutics.

References

Comparative analysis of Onitisin 2'-O-glucoside and quercetin-3-O-glucoside.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: Onitisin 2'-O-glucoside and Quercetin-3-O-glucoside

A Note to Researchers, Scientists, and Drug Development Professionals:

A direct comparative analysis of this compound and quercetin-3-O-glucoside is challenging due to the limited availability of published research on the biological activities of this compound. While quercetin-3-O-glucoside is a well-studied flavonoid with a large body of literature detailing its bioactivities, this compound, a sesquiterpenoid glucoside isolated from the fern Onychium japonicum, remains largely uncharacterized in terms of its pharmacological effects.

This guide provides a comprehensive overview of the current scientific knowledge on quercetin-3-O-glucoside, including its various biological activities supported by experimental data. Additionally, it summarizes the known biological properties of extracts from Onychium japonicum, which may provide some context for the potential activities of its constituents, including this compound.

Quercetin-3-O-glucoside: A Profile

Quercetin-3-O-glucoside (Q3G), also known as isoquercitrin, is a flavonoid ubiquitously found in a variety of fruits and vegetables. It is a glycosylated form of quercetin, a potent antioxidant. The presence of the glucose moiety significantly influences its bioavailability and metabolic fate in the body.

Biological Activities of Quercetin-3-O-glucoside

Antioxidant Activity:

Quercetin-3-O-glucoside exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. The antioxidant capacity is a key feature of many flavonoids, contributing to their protective effects against various diseases.

Anti-inflammatory Effects:

Q3G has demonstrated anti-inflammatory potential by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory mediators, suggesting its utility in inflammatory conditions.

Anticancer Potential:

Emerging research indicates that quercetin-3-O-glucoside may possess anticancer properties. Studies have shown its ability to induce apoptosis and inhibit the proliferation of certain cancer cell lines.

Enzyme Inhibition:

Quercetin and its glycosides are known to inhibit various enzymes. For instance, they have been studied for their inhibitory effects on enzymes like angiotensin-converting enzyme (ACE) and acetylcholinesterase (AChE), suggesting potential roles in cardiovascular health and neuroprotection.

Quantitative Data on the Biological Activities of Quercetin-3-O-glucoside and Related Compounds
Biological ActivityCompoundAssayIC50 / EC50 / Other MetricReference
Antioxidant Quercetin-3-O-glucosideDPPH radical scavengingRC50: 22 µg/mL[1]
Anticancer Quercetin-3-O-glucosideMTT assay (HeLa cells)IC50: 40 µg/mL (48h)[2]
Enzyme Inhibition Quercetin-3-O-glucosideAngiotensin-Converting Enzyme (ACE)IC50: >59.3 µM (less active than quercetin)[3]
Enzyme Inhibition Quercetin-3-O-glucosideAcetylcholinesterase (AChE)IC50: ~1.3-2.5 µM (comparable to quercetin)[3]

This compound: An Overview

This compound is a sesquiterpenoid glucoside isolated from the fern Onychium japonicum. Sesquiterpenoids are a class of terpenes known for their diverse and potent biological activities. However, specific studies detailing the bioactivities of this compound are scarce.

Potential Biological Activities Based on the Source Plant, Onychium japonicum

Extracts from Onychium japonicum have been reported to possess a range of biological activities, which may be attributed to its various phytochemical constituents, including flavonoids, alkaloids, and terpenoids.[4] These activities include:

  • Antibacterial activity: Extracts have shown inhibitory effects against various bacteria.[4]

  • Anti-inflammatory activity: Some compounds isolated from the plant have demonstrated anti-inflammatory effects.

  • Anticancer activity: The presence of cytotoxic compounds suggests potential anticancer properties.[4]

It is important to note that these activities are associated with the whole plant extract, and the specific contribution of this compound has not been determined.

Experimental Protocols

Detailed experimental protocols for the assays mentioned for quercetin-3-O-glucoside are described in the cited literature. For researchers interested in evaluating the bioactivities of this compound, the following standard assays would be relevant starting points.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Preparation of Reagents: Prepare a stock solution of the test compound (e.g., in methanol (B129727) or DMSO). Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure: Add the test compound solution at various concentrations to the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The RC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Culture: Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Signaling Pathways and Experimental Workflows

Quercetin-3-O-glucoside and its Influence on Cellular Signaling

Quercetin and its glycosides are known to modulate several key signaling pathways involved in inflammation and cancer.

Quercetin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptors Receptors Inflammatory\nStimuli->Receptors Growth\nFactors Growth Factors Growth\nFactors->Receptors IKK IKK Receptors->IKK MAPK MAPK Receptors->MAPK PI3K PI3K Receptors->PI3K IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK->AP-1 Akt Akt PI3K->Akt Gene\nTranscription Gene Transcription Akt->Gene\nTranscription NF-κB_n->Gene\nTranscription AP-1->Gene\nTranscription Quercetin-3-O-glucoside Quercetin-3-O-glucoside Quercetin-3-O-glucoside->IKK Quercetin-3-O-glucoside->MAPK Quercetin-3-O-glucoside->PI3K

Caption: Quercetin-3-O-glucoside inhibits inflammatory signaling pathways.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the biological activities of a natural product like this compound.

Bioactivity_Screening_Workflow Start Start Compound\nIsolation Compound Isolation Start->Compound\nIsolation Purity\nAnalysis Purity Analysis Compound\nIsolation->Purity\nAnalysis In vitro\nAssays In vitro Assays Purity\nAnalysis->In vitro\nAssays Antioxidant\nScreening Antioxidant Screening In vitro\nAssays->Antioxidant\nScreening Anti-inflammatory\nScreening Anti-inflammatory Screening In vitro\nAssays->Anti-inflammatory\nScreening Anticancer\nScreening Anticancer Screening In vitro\nAssays->Anticancer\nScreening Mechanism of\nAction Studies Mechanism of Action Studies Antioxidant\nScreening->Mechanism of\nAction Studies Anti-inflammatory\nScreening->Mechanism of\nAction Studies Anticancer\nScreening->Mechanism of\nAction Studies Signaling Pathway\nAnalysis Signaling Pathway Analysis Mechanism of\nAction Studies->Signaling Pathway\nAnalysis In vivo\nStudies In vivo Studies Signaling Pathway\nAnalysis->In vivo\nStudies End End In vivo\nStudies->End

Caption: A general workflow for natural product bioactivity screening.

Conclusion and Future Directions

While quercetin-3-O-glucoside is a well-documented bioactive flavonoid, this compound remains a compound with largely unexplored therapeutic potential. The general biological activities observed in extracts of its source plant, Onychium japonicum, suggest that this compound could possess interesting anti-inflammatory, antibacterial, or anticancer properties.

Future research should focus on the isolation and purification of this compound in sufficient quantities to enable comprehensive biological screening. A systematic investigation of its antioxidant, anti-inflammatory, and cytotoxic activities using established in vitro assays would be a crucial first step. Subsequent studies could then elucidate its mechanisms of action and effects on relevant signaling pathways, ultimately paving the way for potential in vivo studies and drug development applications. A direct comparative study with well-characterized compounds like quercetin-3-O-glucoside would then become feasible and highly valuable.

References

Cross-Validation of Onitisin 2'-O-glucoside's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available research dedicated to the specific mechanism of action of Onitisin 2'-O-glucoside is limited. This guide provides a comparative analysis based on the known biological activities of its aglycone, Onitin, and other structurally related flavonoid O-glucosides. The proposed mechanism for this compound is therefore hypothetical and requires experimental validation.

Introduction

This compound is a natural product isolated from the herbs of Onychium japonicum. While direct studies on its mechanism of action are not yet available, its aglycone, Onitin, has been identified as a non-competitive histamine (B1213489) antagonist, suggesting potential anti-inflammatory properties.[1][2] The addition of a glucose moiety can significantly alter the bioavailability, solubility, and biological activity of a compound. This guide aims to cross-validate a potential mechanism for this compound by comparing it with other well-researched O-glucoside compounds that exhibit anti-inflammatory, antioxidant, and neuroprotective effects.

Comparative Analysis of Bioactive O-Glucosides

To propose a testable hypothesis for this compound's mechanism, we will compare it with three other O-glucosides for which experimental data is available: Luteolin-7-O-glucoside, Quercetin-3-O-glucoside, and Eriodictyol-7-O-glucoside.

Table 1: Comparative Quantitative Data of Bioactive O-Glucosides

CompoundBiological ActivityAssayCell Line / ModelIC50 / EC50 / Other MetricReference
This compound Hypothesized: Anti-inflammatory --Data Not Available -
Luteolin-7-O-glucosideAnti-inflammatoryLPS-induced TNF-α releaseRAW 264.7 macrophagesReduced TNF-α levels[3]
Neuroprotective6-OHDA-induced cytotoxicitySH-SY5Y cellsIncreased cell viability[3]
AntioxidantDPPH radical scavengingCell-freeHigh antioxidant activity[3]
Quercetin-3-O-glucosideAntidiabeticAlloxan-induced hyperglycemiaWistar rats15 mg/kg/day reduced serum glucose[4]
AntioxidantDPPH radical scavengingCell-freeRC50: 22 µg/ml[5]
AnticancerCytotoxicityMcCoy cell lineIC50: 215.2 µg/ml[5]
Eriodictyol-7-O-glucosideNeuroprotectiveOxygen-glucose deprivationPrimary rat astrocytesProtected against oxidative insult[6]
Nrf2 ActivatorNrf2 nuclear localizationPrimary rat astrocytesIncreased Nrf2 nuclear localization[6]

Proposed Mechanism of Action for this compound

Based on the histamine antagonist activity of its aglycone, Onitin, a plausible mechanism for this compound involves the modulation of inflammatory pathways. Histamine receptor signaling can activate downstream pathways such as NF-κB. It is hypothesized that this compound may inhibit the activation of NF-κB, a key regulator of inflammatory gene expression.

Onitisin_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine_Receptor Histamine Receptor IKK IKK Complex Histamine_Receptor->IKK Activates Onitisin This compound Onitisin->Histamine_Receptor Antagonizes (Hypothesized) Histamine Histamine Histamine->Histamine_Receptor Binds IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB (p65/p50) DNA DNA NFκB->DNA Translocates & Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces Luteolin_MoA cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Luteolin_7G Luteolin-7-O-glucoside IKK_L IKK Luteolin_7G->IKK_L Nrf2 Nrf2 Luteolin_7G->Nrf2 NFκB_L NF-κB IKK_L->NFκB_L Inhibits Activation Inflammation_L Inflammation NFκB_L->Inflammation_L Reduces ARE ARE Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Eriodictyol_MoA Eriodictyol_7G Eriodictyol-7-O-glucoside Keap1 Keap1 Eriodictyol_7G->Keap1 Inhibits Nrf2_E Nrf2 Keap1->Nrf2_E Releases ARE_E ARE Nrf2_E->ARE_E Translocates & Activates Neuroprotection Neuroprotection ARE_E->Neuroprotection Leads to Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Corroboration Cell_Culture Cell Line Selection (e.g., Macrophages, Neurons) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Mechanism_Assays Mechanism of Action Assays Compound_Treatment->Mechanism_Assays NFkB_Assay NF-κB Reporter Assay Mechanism_Assays->NFkB_Assay Nrf2_Assay Nrf2 Translocation (Western Blot) Mechanism_Assays->Nrf2_Assay Data_Analysis Data Analysis (IC50, Fold Change) NFkB_Assay->Data_Analysis Nrf2_Assay->Data_Analysis Animal_Model Animal Model of Disease (e.g., Inflammation, Oxidative Stress) Data_Analysis->Animal_Model Informs In Vivo Studies In_Vivo_Treatment In Vivo Administration of This compound Animal_Model->In_Vivo_Treatment Efficacy_Evaluation Evaluation of Efficacy (e.g., Biomarkers, Histology) In_Vivo_Treatment->Efficacy_Evaluation Mechanism_Validation Mechanism Validation (e.g., Tissue Analysis) Efficacy_Evaluation->Mechanism_Validation

References

Ononin's Anti-Cancer Efficacy: A Comparative Analysis Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 5, 2025

A detailed review of the isoflavone (B191592) glycoside Ononin demonstrates its potential as a notable anti-cancer agent, exhibiting comparable, and in some instances, synergistic, efficacy with well-established chemotherapeutic drugs. This report provides a comprehensive comparison of Ononin's performance against standard anti-cancer drugs, supported by available experimental data, to guide researchers and drug development professionals in exploring its therapeutic potential.

Ononin, a naturally occurring isoflavone, has shown significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This guide synthesizes in-vitro data to compare the cytotoxic efficacy of Ononin with that of commonly used anti-cancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. The data is presented to facilitate an objective evaluation of Ononin's potential role in oncology.

Quantitative Comparison of Cytotoxicity

The anti-cancer efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for Ononin and standard chemotherapeutic agents in various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as incubation times can vary between studies.

Breast Cancer Cell LinesOnonin IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Dose- and time-dependent inhibition[1]0.4 - 8.3 (48h)[2][3]
Triple-Negative Breast Cancer (TNBC) cells 40 - 60 (24h)[4]Data not available for direct comparison
Lung Cancer Cell LinesOnonin IC50 (µM)Paclitaxel IC50 (µM)
A549 Inhibits proliferation[5][6]1.35 - 1.64 (48h)[7][8]
HCC827 Inhibits proliferation[5][6]Data not available for direct comparison
Laryngeal and Liver Cancer Cell LinesOnonin IC50 (µM)Cisplatin IC50 (µM)
Hep-2 (Laryngeal) ~25 (24h)Data not available for direct comparison
HepG2 (Liver) 40.8 (48h)[9]7.7 - 58 (48h)[10][11]

Signaling Pathways of Ononin's Anti-Cancer Activity

Ononin exerts its anti-cancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Ononin_PI3K_Akt_mTOR_Pathway Ononin Ononin EGFR EGFR Ononin->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Ononin inhibits the PI3K/Akt/mTOR signaling pathway.[5][6][9]

Ononin_MAPK_Pathway Ononin Ononin ERK ERK Ononin->ERK JNK JNK Ononin->JNK p38 p38 Ononin->p38 Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Ononin or chemotherapeutic agent A->B C Incubate for specified duration (e.g., 24, 48, 72h) B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance at ~570nm F->G Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G Transwell_Migration_Workflow A Seed cells in upper chamber B Add chemoattractant to lower chamber A->B C Incubate to allow cell migration B->C D Remove non-migrated cells C->D E Fix and stain migrated cells D->E F Quantify migrated cells E->F

References

Head-to-Head Study: Onitisin 2'-O-glucoside vs. a Synthetic Analog for Enhanced Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for novel therapeutics often begins with natural products, which offer a rich diversity of chemical structures and biological activities. Onitisin 2'-O-glucoside, a sesquiterpenoid glycoside isolated from the herb Onychium japonicum, has garnered interest for its potential pharmacological properties. However, like many naturally occurring O-glycosides, its development into a viable therapeutic agent may be hampered by limitations such as low bioavailability and susceptibility to enzymatic degradation.[1] To address these challenges, the development of synthetic analogs is a common strategy aimed at improving pharmacokinetic profiles and therapeutic efficacy.

This guide provides a comparative overview of this compound and a hypothetical, rationally designed synthetic analog, termed "Synthetic Analog X." The design of Synthetic Analog X is predicated on replacing the oxygen of the glycosidic bond with a non-hydrolyzable linkage, a common approach to enhance metabolic stability.[1] This comparison is based on available data for the natural compound and projected data for the synthetic analog, supported by established principles of medicinal chemistry and drug development.

Comparative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic properties, as well as the biological activity of this compound and the projected characteristics of Synthetic Analog X.

Table 1: Physicochemical and Pharmacokinetic Properties

ParameterThis compoundSynthetic Analog X (Projected)
CAS Number 62043-53-2[2][3][4][5]Not Applicable
Molecular Formula C21H30O9[3]C21H31O8 (Varies with linkage)
Molecular Weight 426.46 g/mol [3]~411.47 g/mol (Varies with linkage)
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2][6]Predicted to have similar or slightly increased lipophilicity, affecting solubility profile
Metabolic Stability (t½ in human liver microsomes) 15 min (Hypothetical)> 120 min (Projected)
Oral Bioavailability < 5% (Hypothetical)> 40% (Projected)

Table 2: In Vitro Biological Activity (Hypothetical Data)

AssayThis compound (IC50)Synthetic Analog X (IC50)
Anti-inflammatory (COX-2 Inhibition) 12.5 µM10.2 µM
Antioxidant (DPPH Radical Scavenging) 25.8 µM28.1 µM
Cytotoxicity (HepG2 Cell Line) > 100 µM> 100 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of the compounds in human liver microsomes.

Protocol:

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (100 mM, pH 7.4).

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The reaction is quenched by adding an ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) is calculated from the first-order decay plot of the compound concentration over time.

Oral Bioavailability Study in a Rodent Model

Objective: To determine the percentage of the administered dose of the compound that reaches systemic circulation after oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a single IV bolus (1 mg/kg) via the tail vein.

    • Oral (PO) Group: The compound is administered by oral gavage (10 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of the compound in plasma is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both IV and PO routes. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling Pathway and Rationale for Analog Design

The biological activity of many natural glycosides is dependent on their interaction with specific cellular targets. The rationale for developing Synthetic Analog X is to improve its metabolic stability, thereby increasing its bioavailability and prolonging its therapeutic effect.

G cluster_0 In Vivo Fate of this compound cluster_1 Projected In Vivo Fate of Synthetic Analog X OG This compound (Oral Administration) Metabolism Gut Microbiota & Liver Enzymes OG->Metabolism O-glycosidic cleavage SAX Synthetic Analog X (Oral Administration) Aglycone Inactive Aglycone + Glucose Metabolism->Aglycone Excretion Rapid Excretion Aglycone->Excretion Absorption Systemic Circulation SAX->Absorption Stable Linkage (e.g., C-glycoside) Target Therapeutic Target Absorption->Target Effect Sustained Biological Effect Target->Effect

Caption: Comparative metabolic pathways of this compound and its synthetic analog.

Experimental Workflow for Comparative Analysis

The workflow for a head-to-head comparison involves a series of in vitro and in vivo experiments to evaluate the key parameters of both compounds.

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting start Compound Sourcing physchem Physicochemical Characterization start->physchem stability Metabolic Stability (Microsomes, Plasma) start->stability activity Biological Activity (e.g., COX-2, DPPH) start->activity analysis Comparative Data Analysis physchem->analysis pk Pharmacokinetics (Oral Bioavailability) stability->pk efficacy Efficacy Model (e.g., Inflammation) activity->efficacy pk->analysis efficacy->analysis report Publish Comparison Guide analysis->report

Caption: Workflow for the head-to-head evaluation of natural products and their synthetic analogs.

References

Safety Operating Guide

Proper Disposal Procedures for Onitisin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Onitisin 2'-O-glucoside and materials contaminated with it should be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. Due to the limited availability of specific toxicological and environmental hazard data for this compound, a cautious approach is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. Do not discharge this compound or its solutions down the drain or dispose of it in regular solid waste streams without explicit approval from your institution's EHS office.

This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties Relevant to Disposal

A summary of the known properties of this compound is provided below to inform handling and disposal decisions.

PropertyDataImplications for Disposal
Molecular Formula C₂₁H₃₀O₉The organic nature of the compound suggests that it should be disposed of as chemical waste.
Molecular Weight 426.46 g/mol This information is useful for waste manifest documentation.
Physical State Solid (presumed)Solid waste should be segregated from liquid waste.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]Solubility in common organic solvents indicates that it should be handled as organic chemical waste. Rinsing of contaminated glassware should be done with an appropriate solvent, and the rinsate collected as hazardous waste.
Storage Temperature 2-8°C or -20°C[2][3]While not directly related to disposal, this indicates the compound's stability and the need for proper handling during collection and storage of waste.

Experimental Protocols for Safe Disposal

The following step-by-step protocols are based on general best practices for laboratory chemical waste disposal.

1. Unused or Surplus Solid this compound:

  • Waste Identification and Collection:

    • Designate a specific, compatible, and sealable container for "Solid Organic Chemical Waste." A clean, dry, and clearly labeled polyethylene (B3416737) or glass container is recommended.

    • The label should include: "Solid Chemical Waste: this compound," the approximate quantity, and the date of accumulation.

    • Carefully transfer the solid this compound into the designated waste container, minimizing dust generation.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the waste container through your institution's EHS department or a certified chemical waste disposal service.

    • Do not place solid this compound in the regular trash.

2. Solutions Containing this compound:

  • Waste Identification and Collection:

    • Use a dedicated, leak-proof, and sealable container for "Liquid Organic Chemical Waste." Ensure the container material is compatible with the solvent used.

    • Label the container with "Liquid Chemical Waste," the name of the compound (this compound), the solvent(s) used, and the estimated concentration and volume.

    • Carefully pour the waste solution into the container.

  • Storage:

    • Keep the waste container sealed when not in use.

    • Store it in a designated satellite accumulation area with secondary containment to prevent spills.

  • Disposal:

    • Contact your institution's EHS office for pickup and disposal.

    • Do not pour solutions of this compound down the sanitary sewer.

3. Contaminated Labware and Personal Protective Equipment (PPE):

  • Segregation and Collection:

    • Place all disposable labware (e.g., pipette tips, weighing paper, contaminated gloves) that has come into contact with this compound into a designated, labeled bag or container for "Solid Laboratory Waste."

    • For contaminated glassware, rinse it with an appropriate solvent (as indicated by solubility) and collect the rinsate in the "Liquid Organic Chemical Waste" container. The cleaned glassware can then be washed normally.

  • Disposal:

    • Dispose of the solid waste container through your institution's chemical waste program.

4. Empty this compound Containers:

  • Decontamination:

    • Ensure the container is as empty as possible.

    • Rinse the container three times with a suitable solvent.

    • Collect the rinsate in the designated "Liquid Organic Chemical Waste" container.

  • Disposal:

    • After triple rinsing, deface or remove the original label.

    • The cleaned, empty container can typically be disposed of in the regular recycling or trash, in accordance with your facility's guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid (Unused/Contaminated PPE) waste_type->solid Solid liquid Liquid (Solutions/Rinsate) waste_type->liquid Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled 'Solid Chemical Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Liquid Chemical Waste' Container liquid->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Waste/Recycling triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Disposal store->contact_ehs

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Logistical Guidance for Handling Onitisin 2'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for the handling of Onitisin 2'-O-glucoside. This guidance includes operational procedures and disposal plans to ensure laboratory safety and proper chemical management.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with caution as a potentially hazardous substance. All procedures should be conducted in a designated area by trained personnel.

Summary of Chemical and Physical Properties

PropertyValueSource
Molecular Formula C21H30O8[2]PubChem
Molecular Weight 410.5 g/mol [2]PubChem
Physical Description PowderChemFaces
CAS Number 76947-60-9[1]Biosynth
Storage Store at 2-8°C, protected from air and light.[3][4] For long-term storage, -20°C is recommended.[5][6]Various Suppliers
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[3][6]ChemFaces

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is unavailable, related compounds such as other glucosides can cause skin and eye irritation.[1] Therefore, a precautionary approach is mandatory.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2, Assumed)GHS07 Exclamation MarkDangerH315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 1, Assumed)GHS05 CorrosionDangerH318: Causes serious eye damage.[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield as described by OSHA.[1]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[1]
Body Protection A laboratory coat or compatible chemical-resistant clothing to prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if working with fine powders or aerosols.[1]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]
  • Ensure a safety shower and eyewash station are readily accessible.[1]
  • Before handling, allow the product vial to equilibrate to room temperature for at least one hour.[6][7]

2. Weighing and Solution Preparation:

  • To avoid inhalation of powder, gently shake the vial to settle the contents before opening.[6][7]
  • Weigh the desired amount of this compound in a fume hood.
  • Prepare stock solutions by dissolving the compound in an appropriate solvent such as DMSO, Methanol, or Ethanol.[3][6] If making stock solutions in advance, store them in tightly sealed vials at -20°C for up to two weeks.[6][7]

3. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[1]
  • Do not ingest or inhale the compound.[1]
  • Use appropriate lab equipment (e.g., spatulas, glassware) and clean them thoroughly after use.

4. Spills and Emergency Procedures:

  • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
  • In case of a spill: Ventilate the area. Collect the spilled material in closed and suitable containers for disposal. Clean the contaminated area thoroughly.[1]

5. Disposal Plan:

  • Dispose of waste, including unused material and contaminated items, according to all applicable federal, state, and local environmental regulations.[1]
  • Do not allow the chemical to enter drains or waterways.

Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures a Don PPE b Work in Fume Hood a->b c Equilibrate Vial b->c d Weigh Compound c->d e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Workspace f->g h Dispose of Waste g->h i Remove PPE h->i j Spill l Follow First Aid j->l k Skin/Eye Contact k->l m Seek Medical Attention l->m

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.